Flavonoids are a large family of polyphenolic compounds found widely in plants, responsible for many yellow, red, and orange pigments [1]. They share a common core structure consisting of two aromatic rings (A and B) joined by a three-carbon bridge (C6-C3-C6) [2] [3] [4].
They are celebrated in research for their broad biological activities, which include:
A key modern understanding is that flavonoids exert their effects not merely as direct antioxidants, but primarily by modulating crucial cellular signaling pathways [5] [6]. The table below summarizes how some well-studied flavonoids influence these pathways.
| Flavonoid | Signaling Pathway | Effect on Pathway | Biological Response |
|---|---|---|---|
| EGCG, Quercetin [5] | PI3K/Akt | Activates (↑) | Promotes cell survival, neuroprotection [5] |
| EGCG, Quercetin [5] | MAPK (p38, JNK) | Inhibits (↓) | Prevents apoptosis and oxidative stress [5] |
| Epicatechin, EGCG [5] | MAPK (ERK) | Activates (↑) | Improves brain function [5] |
| Genistein, Kaempferol [5] | Protein Kinase C (PKC) | Activates (↑) | Exerts neuroprotective effects [5] |
This pathway-focused research is crucial for drug development, as it helps identify specific molecular targets. The following diagram illustrates the interaction of flavonoids with these key cellular signaling pathways.
> Flavonoids modulate key cellular pathways to influence cell survival, stress response, and gene expression.
Based on the available research, here is a summary of the signaling pathways involved in regulating the subcellular localization of maspin (SERPINB5) in MCF-10A mammary epithelial cells [1].
The nuclear accumulation of maspin is determined by an interplay between EGFR signaling and cell-cell contact. Key pathways and experimental conditions are outlined below.
| Regulator / Condition | Effect on Maspin Nuclear Localization | Experimental Context |
|---|---|---|
| EGF / EGFR Activation | Induces nuclear accumulation [1] | MCF-10A cells, 20 ng/mL EGF, 1-hour treatment [1]. |
| PI3K-Akt Pathway | Required for EGF-induced nuclear accumulation [1] | Inhibition via LY294002 (50 µM) or Akti-1/2 (1 µM) [1]. |
| JAK2-STAT3 Pathway | Required for EGF-induced nuclear accumulation [1] | Inhibition via AG490 (50 µM) [1]. |
| MAP Kinase Pathway | No significant role [1] | Inhibition via U0126 (10 µM) [1]. |
| Cell-Cell Contact (High Density) | Suppresses nuclear accumulation, promotes cytoplasmic localization [1] | MCF-10A cells at confluent density [1]. |
| Cell-Cell Contact (Low Density) | Promotes nuclear accumulation [1] | MCF-10A cells at sparse density [1]. |
| Disruption of Junctions | Can induce nuclear localization [1] | Treatment with 4 mM EGTA for 30 minutes [1]. |
The relationship between these pathways and conditions, derived from the experimental data, can be visualized in the following flowchart:
Regulation of maspin localization by EGFR pathways and cell density.
For researchers looking to replicate or build upon these findings, here is a summary of the key methodological details from the study [1].
| Activity | Description / Mechanism | Experimental Model / Citation |
|---|---|---|
| Enzyme Inhibition | Inhibits Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE) [1]. | In vitro enzyme assays [1]. |
| Anticancer Effects | Inhibits proliferation of acute myeloid leukemia cells (OCI-AML) and certain colon cancer cell lines (e.g., SW1417, LS1034) [1] [2]. Modulates genes related to cell stress and survival (e.g., upregulates HMOX1, SRXN1) [2]. | Various cancer cell lines [1] [2]. |
| Antimicrobial Activity | Active against Staphylococcus aureus; interacts with the bacterial virulence regulator AgrA protein [3]. | In vitro antimicrobial assays and in silico molecular docking [3]. |
| Anti-inflammatory & Other | A related glucoside, maesopsin 4-O-β-D-glucoside, has shown anti-arthritic and immunosuppressive activity by inhibiting proliferation of activated T-cells [2]. | Preclinical models and cell-based studies [2]. |
For researchers looking to validate or build upon these findings, here are the methodologies used in the cited literature.
1. Enzyme Inhibition Assays [1]
2. Assessment of Anticancer Activity [2]
3. Molecular Docking Study [3]
This compound can be produced through the microbial biosynthesis. The following diagram illustrates this pathway, which can be more sustainable than plant extraction.
Microbial biosynthetic pathway for this compound production [4] [5].
While the existing data is promising, several key areas remain unaddressed and are critical for advancing this compound as a therapeutic candidate:
The current evidence suggests this compound is a promising multi-target agent. However, its journey from a natural product to a drug candidate requires extensive future research, particularly in toxicology and mechanism-of-action studies.
This compound is a naturally occurring flavonoid derivative classified as a auronol-type compound, characterized by a unique 5-membered heterocyclic ring structure resulting from carbon skeleton reorganization. This distinctive chemical architecture contributes to its diverse biological activities and therapeutic potential. The compound exists in both aglycone and glycosylated forms, with this compound-4-O-β-D-glucoside and this compound-6-O-glucoside being the most commonly identified glycosylated derivatives in natural sources [1] [2]. These structural variations significantly influence the compound's solubility, bioavailability, and biological activity profiles.
Natural sources of this compound include several plant species used in traditional medicine systems. Significant quantities have been identified in Artocarpus tonkinensis (Moraceae), a plant used in Vietnamese traditional medicine for arthritis treatment [1]. Additionally, this compound has been isolated from Limoniastrum monopetalum (Plumbaginaceae), a perennial halophyte growing along Mediterranean coasts, including Tunisia, where it's traditionally used for treating infectious diseases accompanied by pain and bloody diarrhea [2]. Recent advances in heterologous biosynthesis have demonstrated the production of this compound through microbial systems, specifically using engineered Streptomyces albidoflavus strains, providing alternative sources beyond natural extraction [3].
This compound exhibits multifaceted antiproliferative activity against various cancer cell types through several distinct molecular mechanisms:
ALK Inhibition: this compound demonstrates significant inhibitory activity against anaplastic lymphoma kinase (ALK), an important therapeutic target in cancer treatment, particularly for ALK-positive lymphomas and non-small cell lung cancers. Recent studies reported an IC₅₀ value of 9.141 ± 0.301 μM against ALK enzymatic activity, indicating moderate potency [4]. ALK inhibition represents a promising targeted therapy approach, as aberrant ALK signaling drives proliferation and survival in certain cancer types.
Gene Expression Modulation: In acute myeloid leukemia (OCI-AML) cells, this compound-4-O-β-D-glucoside (TAT-2) significantly modulates the expression of multiple genes involved in cellular proliferation and stress response. The most prominently affected genes include sulphiredoxin 1 homolog (SRXN1), heme oxygenase 1 (HMOX1), and breast carcinoma amplified sequence 3 (BCAS3) [1]. Transcription factor CP2 was identified as the most significantly modulated regulator in this pathway, suggesting a potential mechanism for its antiproliferative effects.
Cell Cycle and Proliferation Effects: this compound inhibits cancer cell proliferation primarily through cytostatic effects rather than direct cytotoxicity. Studies on OCI-AML cells demonstrated that growth inhibition results from suppressed proliferation rather than increased apoptosis [1]. This cytostatic activity is particularly valuable for cancer treatment, as it may reduce side effects associated with widespread cell death while still controlling tumor growth.
This compound exhibits notable antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's antibacterial activity involves a unique anti-virulence mechanism:
The following diagram illustrates the primary molecular targets and signaling pathways through which this compound exerts its biological activities:
Figure 1: Molecular targets and signaling pathways of this compound. The compound exerts anticancer effects through ALK inhibition and gene expression modulation, while antibacterial activity occurs via quorum sensing disruption.
Extensive in vitro studies have characterized this compound's bioactivity across various biological targets and cell systems. The following table summarizes key quantitative data:
Table 1: Bioactivity Profile of this compound and Derivatives
| Assay Type | Target/Cell Line | Result | Value | Reference |
|---|---|---|---|---|
| Enzymatic Inhibition | ALK kinase | IC₅₀ | 9.141 ± 0.301 μM | [4] |
| Antiproliferative | OCI-AML (AML) | Growth inhibition | Significant at tested concentrations | [1] |
| Antiproliferative | HeLa (Cervical cancer) | IC₅₀ | 226 μg/mL | [2] |
| Antiproliferative | A549 (Lung cancer) | IC₅₀ | 242.52 μg/mL | [2] |
| Antibacterial | Staphylococcus aureus | MIC | Moderate activity | [2] |
| Antibacterial | E. coli | MIC | 62.5 μg/mL (fraction) | [2] |
| Antibacterial | E. faecalis | MIC | 78.12 μg/mL (fraction) | [2] |
While comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data for this compound is still emerging, preliminary studies provide valuable insights:
Table 2: Pharmacokinetic and Safety Assessment of Related Natural Compounds
| Parameter | Compound | Result | Implications for this compound |
|---|---|---|---|
| CYP450 inhibition | Bilobol | Selective inhibition profile | Suggestive of potential drug-drug interactions requiring evaluation |
| hERG channel binding | Bilobol | Moderate affinity | Possible cardiac safety concerns needing specific testing |
| Plasma stability | Auronols generally | Low stability in culture media | This compound may require formulation approaches for stabilization |
| Metabolic conversion | Aromadendrin | 38.1% conversion to this compound by ErCHI | Demonstrates biosynthetic potential and in vivo formation possibility |
The comparative data for bilobol, studied alongside this compound in ALK inhibition assays [4], provides preliminary safety insights, though this compound-specific profiling remains essential. The observed instability of auronols in culture conditions [3] highlights a potential challenge for this compound's therapeutic development that requires formulation strategies.
The following methodology details the assessment of this compound's anaplastic lymphoma kinase inhibitory activity:
Computational approaches provide structural insights into this compound's mechanism of action:
The following diagram illustrates the integrated experimental workflow for evaluating this compound's bioactivity:
Figure 2: Integrated experimental workflow for this compound research. The approach combines bioactivity assessment, computational analysis, and biosynthesis optimization.
The biosynthesis of this compound represents a promising alternative to plant extraction, offering potential for sustainable and scalable production:
Heterologous Production in Streptomyces: Engineered Streptomyces albidoflavus strains serve as efficient microbial factories for this compound production. The biosynthetic pathway begins with the flavanone naringenin, which undergoes hydroxylation by flavanone 3-hydroxylase (F3H) to form aromadendrin [3]. Subsequent conversion to this compound is catalyzed by the chalcone isomerase from Eubacterium ramulus (ErCHI), which demonstrates enantioselectivity toward (+)-aromadendrin [3].
Optimization Strategies: Key factors in maximizing this compound yield include culture time optimization, precursor feeding approaches, and enzyme selection. Studies report a 38.1% conversion rate from (+)-aromadendrin to this compound when using ErCHI [3]. The observed instability of auronols in culture conditions necessitates careful monitoring and rapid processing once this compound is produced.
Co-culture Approaches: To address stability issues and improve production efficiency, researchers have developed co-culture systems combining taxifolin-producing S. albidoflavus with CHI-expressing E. coli strains [3]. This approach minimizes degradation by facilitating direct conversion of intermediates to the final product, representing an innovative strategy for auronol production.
This compound represents a promising natural product scaffold with demonstrated bioactivities across multiple disease areas, particularly oncology and infectious diseases. The compound's unique auronol structure, combined with its dual mechanisms of action against both cancer cell proliferation and bacterial virulence, positions it as an attractive candidate for further development.
Critical research priorities moving forward include:
This compound is a naturally occurring phenolic compound that has garnered significant research interest due to its diverse biological activities and potential therapeutic applications. Chemically classified as a flavonoid derivative, this compound possesses a molecular weight of 288.25 g/mol and the molecular formula C~15~H~12~O~6~ [1]. This compound typically presents as a white to off-white solid and is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL (34.69 mM) [1]. In nature, this compound exists both as an aglycone and in various glycosylated forms, with This compound-6-O-glucoside and This compound-4-O-β-glucoside being the most commonly isolated derivatives from plant sources.
The compound has been identified in several medicinal plants across different families. Research has confirmed its presence in:
The interest in this compound and its derivatives has intensified in recent years due to the growing challenge of antimicrobial resistance and the need for novel anticancer agents. With the rising resistance to conventional antibiotics and chemotherapeutic drugs, natural products like this compound offer promising alternatives for drug discovery programs [2]. These compounds represent an important class of phytochemicals worthy of further investigation for their potential pharmacological applications.
The initial preparation of plant material is a critical step that significantly impacts the yield and quality of extracted this compound compounds. Proper handling from collection through processing preserves the integrity of these bioactive phytochemicals.
Collection and Identification: Plant material should be collected from its natural habitat during the appropriate season. For Limoniastrum monopetalum, collection from coastal regions like Monastir (Skanes region, Tunisia) has proven effective. Botanical authentication by a qualified plant taxonomist is essential, with voucher specimens deposited in herbarium repositories for future reference [2].
Drying Procedures: Fresh plant materials should be dried promptly to prevent enzymatic degradation and compound deterioration. For thermolabile compounds like flavonoids, gentle drying in an oven at 47°C for three days is recommended. Alternatively, for plants containing volatile components, freeze-drying (lyophilization) represents the optimal approach, where frozen material is placed in an evacuated apparatus with a cold surface maintained at -60 to -80°C [2] [4].
Particle Size Reduction: Dried plant materials should be ground to a fine powder to maximize surface area for solvent contact. This step significantly enhances extraction efficiency by facilitating better penetration of the extraction solvent into the plant matrix [4].
Extraction Techniques: Maceration with organic solvents represents the most common approach for this compound extraction:
Following initial extraction, further fractionation is typically required to isolate this compound compounds from complex plant matrices.
Chromatographic Separation: The methanol extract of Limoniastrum monopetalum leaves can be fractionated using medium-pressure liquid chromatography (MPLC) on a C~18~ reversed-phase stationary phase. Alternatively, normal-pressure column chromatography using Merck LiChroprep RP-18 (25-40 μm) or Sephadex LH-20 has been successfully employed [2].
Volatile Compound Isolation: For comprehensive phytochemical analysis, volatile fractions can be isolated through hydrodistillation using a Clevenger-type apparatus. Plant extracts (4 g) are suspended in distilled water (50 mL) and subjected to hydrodistillation for 1 hour. The condensed aqueous mixture may separate into distinct fractions, including a white precipitate that can be recovered by filtration [2].
Table 1: Standard Extraction Protocol for this compound from Limoniastrum monopetalum
| Step | Parameter | Specification |
|---|---|---|
| Plant Material | Species | Limoniastrum monopetalum (L.) Boiss. |
| Part Used | Leaves | |
| Preparation | Dried at 47°C for 3 days, powdered | |
| Extraction | Solvent | Methanol |
| Method | Maceration with stirring | |
| Duration | 72 hours at room temperature | |
| Solvent-to-material ratio | 1:10 to 1:20 (w/v) | |
| Post-extraction | Concentration | Rotary evaporation under vacuum |
| Chlorophyll removal | C~18~ SPE cartridge | |
| Yield | Approximately 4.5% (w/w) |
The extraction workflow for this compound from plant materials involves several key stages, as illustrated below:
Advanced analytical techniques are essential for the precise identification and quantification of this compound and its derivatives in complex plant extracts.
UHPLC-Q-Orbitrap HRMS Analysis: This represents one of the most powerful techniques for comprehensive phytochemical analysis. The system typically employs a C~18~ reversed-phase column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. Mobile phase conditions should utilize a binary gradient system with 0.1% formic acid in water (solvent A) and acetonitrile/methanol (4:1, v/v; solvent B). The gradient elution should be programmed from 20% to 90% B over 18 minutes at a flow rate of 0.4 mL/min [5]. Mass spectrometric detection is performed using a Q-Exactive Orbitrap MS system equipped with a heated electrospray ionization (HESI) source operating in both positive and negative ion modes. Key parameters include spray voltages of +3.8 kV (positive) and -2.8 kV (negative), sheath gas flow rate of 40 arbitrary units, and capillary temperature of 325°C [5] [6].
GC-MS for Volatile Compounds: For analysis of volatile fractions, gas chromatography-mass spectrometry provides excellent resolution. Optimal conditions utilize an HP-5 fused silica non-polar capillary column (30 m × 0.25 mm i.d., film thickness 0.25 μm) with the following temperature program: isothermal at 60°C for 3 minutes, followed by a ramp of 5°C/minute to 260°C, then held at 260°C for 15 minutes. Helium serves as the carrier gas at a flow rate of 1 mL/minute, with mass detection covering 41-350 amu [2].
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for complete structural characterization of isolated compounds. Both ^1^H and ^13^C NMR spectra should be acquired in methanol-d~4~ using 200 MHz or 400 MHz spectrometers. For this compound-6-O-glucoside, two-dimensional NMR experiments (COSY, HSQC, HMBC) provide crucial information about connectivity and molecular structure [2].
Robust quantitative analysis requires thorough method validation according to international guidelines.
Calibration Standards: Prepare stock solutions of reference standards at 10.0 mg/mL in DMSO, with subsequent dilutions in methanol to create working standards ranging from 1.0 to 2000.0 ng/mL, depending on the compound's detection sensitivity [5].
Validation Parameters: Comprehensive method validation should assess:
Matrix Effects: When analyzing complex plant extracts, matrix effects can significantly impact quantification accuracy. These can be evaluated by comparing the response of standards in pure solvent versus spiked plant extract [7].
Table 2: Optimal UHPLC-Q-Orbitrap HRMS Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) |
| Column Temperature | 40°C |
| Mobile Phase | A: 0.1% formic acid in water B: Acetonitrile/Methanol (4:1, v/v) | | Gradient Program | 0-6 min: 20-50% B 6-14 min: 50-90% B 14-18 min: 90% B | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 μL | | Ionization Mode | Positive and negative ESI | | Spray Voltage | +3.8 kV (positive), -2.8 kV (negative) | | Mass Range | 100-1500 m/z |
This compound and its derivatives demonstrate significant antimicrobial properties, particularly against clinically relevant pathogens.
Antibacterial Screening: The broth microdilution method represents the standard approach for determining minimum inhibitory concentrations (MICs) against bacterial pathogens. For this compound-6-O-glucoside, noteworthy activity has been observed against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Research indicates that this compound exhibits moderate direct antibacterial activity while also interfering with virulence regulation through interaction with the accessory gene regulator protein A (AgrA) [2].
Anti-virulence Mechanisms: Beyond direct bactericidal effects, this compound derivatives appear to disrupt quorum-sensing pathways in S. aureus. In silico studies suggest strong binding interactions between this compound-6-O-glucoside and the active site of AgrA, a key regulator of virulence factor expression. This anti-virulence approach represents a promising strategy for addressing antibiotic resistance [2].
This compound glycosides have demonstrated considerable potential as anticancer agents in both in vitro and in vivo models.
In Vitro Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable method for assessing antiproliferative effects. For this compound-containing fractions from Limoniastrum monopetalum, significant activity has been reported against human cervical adenocarcinoma (Hela) and human lung carcinoma (A549) cell lines, with IC~50~ values of 226 and 242.52 μg/mL, respectively [2].
In Vivo Antitumor Efficacy: this compound-4-O-β-glucoside (TAT2) isolated from Artocarpus tonkinensis has shown compelling antitumor activity in Lewis lung carcinoma (LLC) tumor-bearing mice. Administration at doses of 100 and 200 mg/kg body weight significantly decreased tumor growth and increased survival rates without acute toxicity at doses up to 2000 mg/kg body weight [3].
Table 3: Bioactivity Profile of this compound and Its Derivatives
| Compound | Source | Bioactivity | Results |
|---|---|---|---|
| This compound-6-O-glucoside | Limoniastrum monopetalum | Antibacterial | Moderate activity against S. aureus [2] |
| | | Antiproliferative | IC~50~ = 226 μg/mL (Hela) IC~50~ = 242.52 μg/mL (A549) [2] | | | | Molecular docking | Strong interaction with AgrA of S. aureus [2] | | This compound-4-O-β-glucoside (TAT2) | Artocarpus tonkinensis | In vivo antitumor | Reduced tumor growth in LLC mice [3] | | | | Acute toxicity | No toxicity at 2000 mg/kg body weight [3] | | | | Hematological effects | Improved parameters in tumor-bearing mice [3] |
The multifaceted biological activities of this compound compounds, spanning both antimicrobial and anticancer effects, highlight their therapeutic potential. The relationship between these activities and their underlying mechanisms can be visualized as follows:
Purpose: To evaluate the antibacterial activity of this compound compounds against Gram-positive and Gram-negative pathogens.
Materials and Reagents:
Procedure:
Purpose: To assess the cytotoxic effects of this compound compounds on cancer cell lines.
Materials and Reagents:
Procedure:
Purpose: To evaluate the antitumor activity of this compound glycosides in tumor-bearing mice.
Materials and Reagents:
Procedure:
The comprehensive protocols outlined in these application notes provide researchers with robust methodologies for the extraction, analysis, and bioactivity assessment of this compound and its derivatives. The growing evidence of their antimicrobial and anticancer properties positions these natural compounds as promising candidates for further drug development. Future research should focus on mechanistic studies to elucidate precise molecular targets, structure-activity relationship analyses to optimize therapeutic efficacy, and advanced formulation strategies to enhance bioavailability. With antibiotic resistance rising and cancer incidence increasing globally, this compound compounds represent valuable scaffolds for developing new therapeutic agents addressing these pressing medical challenges.
Maesopsin glycosides have been isolated and studied for their biological activities, though analytical methods are not the primary focus in the available literature.
The following protocol is adapted from a detailed UHPLC-Q-Orbitrap HRMS method used for the simultaneous qualitative and quantitative analysis of a different medicinal plant, Kadsura heteroclita [5]. This method is highly sophisticated and suitable for complex plant matrices. You can use it as a starting point and adjust parameters like the detection mode and mobile phase to target this compound glycosides.
The workflow for the analysis is summarized below.
For any quantitative analysis, the method must be validated. The table below outlines typical parameters and the acceptance criteria based on the adapted protocol [5].
| Validation Parameter | Target Criteria | Application Note |
|---|---|---|
| Linearity | R² > 0.995 | Prepare a series of standard solutions at different concentrations (e.g., 1–2000 ng/mL). [5] |
| Precision | RSD ≤ 2% | Assess by repeated injections of the same standard solution. [5] |
| Recovery | Close to 100% | Spiked recovery test to evaluate extraction efficiency. [5] |
| LOD / LOQ | Signal-to-noise ratio of 3/10 | Estimate based on the concentration giving a low but detectable and quantifiable signal. [5] |
| Stability | RSD ≤ 2% | Analyze the same sample solution over a period (e.g., 24 hours) to ensure analyte stability. [5] |
Given the lack of a specific protocol for this compound, here are some steps for your research:
Maesopsin is a phenolic compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol [1] [2]. It has been isolated from plant sources such as Hoveniae Lignum and Limoniastrum monopetalum [1] [3]. Research interest in this compound and its glucoside derivatives stems from their reported biological activities, including antibacterial properties, particularly against Staphylococcus aureus [3]. These notes consolidate the available methodologies for its extraction, purification, and identification to support research and development efforts.
The initial step involves obtaining a crude extract rich in this compound from plant material.
The following workflow outlines the path from raw plant material to purified this compound, based on published isolation procedures.
Detailed Purification Protocol:
Initial Fractionation via Column Chromatography:
Isolation of this compound-6-O-Glucoside:
Purified compounds must be rigorously characterized to confirm their identity and purity.
The table below summarizes the key chemical and analytical data for this compound:
Table 1: Chemical and Analytical Data for this compound
| Property | Value / Description | Source |
|---|---|---|
| Molecular Formula | C15H12O6 | [1] [2] |
| Molecular Weight | 288.25 g/mol | [1] [2] |
| CAS Number | 5989-16-2 | [1] |
| Isolated Form | This compound-6-O-Glucoside (from L. monopetalum) | [3] |
| NMR Solvent | Methanol-d4 (MeOH-d4) | [3] |
| MS Technique | ESI-MS (Electrospray Ionization) | [3] |
| Purity Assessment | NMR, HPLC | [3] |
A key application of purified this compound is in biological screening.
The protocol based on Limoniastrum monopetalum provides a verified, practical path for researchers to obtain this compound-6-O-glucoside for biological evaluation. The most significant data gap is the lack of detailed chromatographic elution conditions, which would be a critical area for method development and optimization.
Maesopsin and its glycosylated derivatives are naturally occurring flavonoid compounds belonging to the auronol subclass, which have attracted significant scientific interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a unique carbon skeleton reorganization in ring C, where the typical flavonoid structure is converted to a 5-carbon heterocyclic ring, distinguishing them from conventional flavonoids [1]. This compound occurs in various plant species, primarily in the form of glycosides such as This compound 4-O-β-glucoside (also referred to as TAT2) and This compound-6-O-glucoside, with the glycosylation pattern influencing both their biological activity and analytical properties [2] [3]. The growing interest in these compounds stems from multiple pharmacological studies that have demonstrated their significant therapeutic potential, including antitumor, antimicrobial, and anti-inflammatory properties [2] [4] [3].
Recent scientific investigations have revealed that this compound 4-O-β-glucoside exhibits promising antitumor activity in both in vitro and in vivo models. In Lewis lung carcinoma (LLC) tumor-bearing mice, this compound demonstrated a clear dose-dependent antitumor effect by decreasing tumor growth and increasing survival rates at doses of 100 and 200 mg/kg body weight, without showing acute toxicity even at the highest tested dose of 2,000 mg/kg body weight [2]. Additionally, this compound 4-O-β-glucoside has shown anti-proliferative activity against acute myeloid leukemia cells through mechanisms involving the upregulation of HMOX1, SRXN1, and BCAS3 genes [4]. Meanwhile, this compound-6-O-glucoside has displayed notable antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA), through interactions with the accessory gene regulator protein A (AgrA), a key component in bacterial virulence regulation [3]. These diverse biological activities highlight the importance of developing reliable quantification methods and standardized protocols for this compound analysis in plant extracts to support further pharmaceutical development.
The quantification of this compound and its derivatives in plant extracts involves a series of carefully optimized processes including extraction, purification, and analytical determination. The extraction efficiency and subsequent quantification of these compounds are influenced by multiple factors, including the plant source, extraction methodology, and analytical techniques employed. Research findings from various studies have provided substantial quantitative data on this compound content across different plant species and extraction conditions, offering valuable insights for method development and optimization.
Table 1: Quantitative Data on this compound and Its Derivatives from Plant Sources
| Plant Source | Compound Identified | Extraction Method | Extraction Yield | Biological Activity |
|---|---|---|---|---|
| Artocarpus tonkinensis leaves | This compound 4-O-β-glucoside (TAT2) | Ethanolic extraction | Not specified | Antitumor activity in LLC tumor-bearing mice: decreased tumor growth at 100-200 mg/kg [2] |
| Limoniastrum monopetalum leaves | This compound-6-O-glucoside | Methanolic maceration, Sephadex LH-20 chromatography | Isolated compound | Antibacterial activity against S. aureus; Antiproliferative effects on HeLa (IC₅₀ = 226 μg/mL) and A549 cells (IC₅₀ = 242.52 μg/mL) [3] |
| Limoniastrum monopetalum chromatographic fraction | This compound-6-O-glucoside containing fraction | Methanolic maceration, C18 SPE, chromatographic separation | Not specified | Antibacterial activity against E. coli (MIC = 62.5 μg/mL) and E. faecalis (MIC = 78.12 μg/mL) [3] |
The quantitative analysis of this compound derivatives typically employs advanced chromatographic and spectroscopic techniques. The isolation and purification process often involves multiple steps, including solid-phase extraction (SPE) and various chromatographic methods such as medium-pressure liquid chromatography (MPLC) and Sephadex LH-20 column chromatography [3]. For structural elucidation, researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy, with both 1H and 13C NMR spectra providing critical structural information, typically recorded in MeOH-d₄ using 200 MHz or 400 MHz spectrometers [3]. Additionally, Mass Spectrometry (MS) techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), play a crucial role in compound identification and quantification, enabling researchers to accurately characterize this compound derivatives and determine their concentration in complex plant extracts [2] [3].
The extraction of this compound from plant materials follows a systematic protocol to ensure optimal recovery while preserving the compound's structural integrity. The following detailed methodology has been adapted from established procedures used for extracting this compound-6-O-glucoside from Limoniastrum monopetalum [3]:
Plant Material Preparation: Begin by collecting fresh plant material (leaves, stems, or roots) and accurately identifying it with the assistance of a botanical specialist. Separate the different plant parts and dry them in an oven at 47°C for three days until completely moisture-free. Once dried, grind the plant material to a fine powder using a mechanical grinder, ensuring uniform particle size for efficient extraction.
Methanolic Extraction: Weigh out 1 kg of the dried powdered plant material and transfer it to a glass extraction vessel. Add sufficient methanol to completely submerge the plant material (typical solvent-to-solid ratio of 10:1 v/w). Macerate the mixture under continuous stirring at room temperature (approximately 25°C) for 72 hours to allow for comprehensive extraction of this compound derivatives. After maceration, filter the mixture through Whatman No. 1 filter paper or equivalent, collecting the filtrate. Repeat the extraction process twice with fresh methanol to ensure exhaustive extraction. Combine all filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude dry extract.
Chlorophyll Removal: Dissolve the crude methanolic extract in MeOH/H₂O (80:20 v/v) at a concentration of approximately 1 g per 60 mL of solvent. Subject the solution to solid-phase extraction (SPE) using C18 cartridges, which effectively retain chlorophyll pigments while allowing this compound derivatives to pass through. Elute the desired compounds with methanol, combine the eluates, and evaporate under reduced pressure to obtain a chlorophyll-free extract ready for further purification.
Chromatographic Purification: Reconstitute the chlorophyll-free extract in a minimal volume of methanol and apply it to a Sephadex LH-20 column. Elute the column with methanol or methanol-water gradients at a controlled flow rate, collecting fractions based on UV monitoring at appropriate wavelengths (typically 280-350 nm for flavonoids). Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound derivatives. Combine the target fractions and evaporate to dryness to obtain purified this compound compounds for quantification and characterization.
The purification and analysis of this compound derivatives require sophisticated chromatographic techniques to achieve sufficient resolution and accurate quantification:
Medium-Pressure Liquid Chromatography (MPLC): Utilize MPLC systems equipped with C18 reversed-phase columns for high-resolution separation. Employ gradient elution with water-acetonitrile or water-methanol mobile phases, typically starting from 10% organic phase and increasing to 100% over 30-60 minutes. Monitor the eluent continuously with a UV-Vis detector set at 280 nm, which provides optimal detection for this compound compounds. Adjust the flow rate according to column dimensions (typically 10-20 mL/min for preparative columns) to achieve optimal separation efficiency [3].
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: For volatile components in plant extracts containing this compound, employ GC-MS analysis using non-polar capillary columns (e.g., HP-5, 30 m × 0.25 mm i.d., 0.25 µm film thickness). Use the following optimized parameters: injector temperature 250°C, helium carrier gas at 1 mL/min flow rate, and a temperature program starting at 60°C (hold for 3 minutes), then ramping at 5°C/min to 260°C (hold for 15 minutes). Set the mass spectrometer to scan mode covering 41-350 m/z range with 70 eV ionization energy, and use split injection mode (10:1 ratio) with injection volume of 1 µL [3].
Quantitative NMR Spectroscopy: For accurate quantification without pure standards, implement qNMR methodology using a high-field NMR spectrometer (400 MHz or higher). Prepare samples in deuterated methanol (MeOH-d₄) with tetramethylsilane (TMS) as internal standard. Use relaxation delays of at least 5 times the longest T1 relaxation time and sufficient scans to achieve adequate signal-to-noise ratio (typically 32-128 scans). Integrate characteristic this compound proton signals (typically aromatic protons between δ 6.0-7.5 ppm) and compare with internal standard for quantification.
Table 2: Analytical Techniques for this compound Quantification and Characterization
| Analytical Method | Key Parameters | Applications in this compound Analysis | Advantages |
|---|---|---|---|
| Sephadex LH-20 Chromatography | Methanol or methanol-water elution; Fraction collection by UV monitoring | Initial purification of this compound glycosides from crude extracts | Excellent removal of polyphenols and pigments; Mild conditions preserving compound integrity |
| MPLC | C18 reversed-phase column; Water-acetonitrile gradient; UV detection at 280 nm | High-resolution separation of this compound derivatives | Scalable from analytical to preparative applications; Reproducible retention times |
| GC-MS | HP-5 column; Temperature programming 60-260°C; Electron ionization 70 eV | Analysis of volatile compounds in this compound-containing extracts | High sensitivity; Excellent separation efficiency; Comprehensive compound identification |
| NMR Spectroscopy | 200-400 MHz spectrometers; MeOH-d₄ solvent; TMS internal standard | Structural elucidation and quantification of this compound derivatives | Non-destructive analysis; Absolute quantification possible; Detailed structural information |
| ESI-MS | Heated ESI source; Positive and negative ion modes; Full scan and MS/MS capabilities | Molecular weight determination and structural characterization of this compound compounds | High mass accuracy; Soft ionization preserving molecular ion; Tandem MS for structural details |
The biosynthesis of this compound in both plants and microbial systems follows a defined metabolic pathway originating from the flavonoid precursor naringenin. Understanding this pathway is crucial for developing both natural extraction and heterologous production systems. The biosynthetic route involves the coordinated action of multiple enzymes that sequentially modify the flavonoid skeleton to produce this compound and its derivatives.
*Figure 1: Biosynthetic Pathway of this compound from Naringenin* - The diagram illustrates the enzymatic conversion of naringenin to this compound through intermediate formation of aromadendrin, catalyzed sequentially by flavanone 3-hydroxylase (F3H) and chalcone isomerase (ErCHI).
The biosynthesis begins with naringenin, a central flavonoid intermediate that serves as the common precursor for numerous flavonoid compounds. The first specialized step in this compound biosynthesis involves the action of flavanone 3-hydroxylase (F3H), a key enzyme that catalyzes the hydroxylation of naringenin at the 3-position to form aromadendrin (dihydrokaempferol) [1]. This F3H enzyme belongs to the 2-oxoglutarate-dependent dioxygenase family and exhibits relatively low catalytic efficiency, making it a potential rate-limiting step in the pathway. Subsequently, chalcone isomerase from Eubacterium ramulus (ErCHI) catalyzes an unusual ring contraction reaction that transforms aromadendrin into this compound through a coenzyme-independent isomerization mechanism [1]. This remarkable enzymatic reaction proceeds through a ring opening-recyclization mechanism with the corresponding chalcone and its di-keto tautomer as reaction intermediates, ultimately resulting in the characteristic auronol structure of this compound [1].
Recent advances in heterologous production systems have enabled the biosynthesis of this compound in engineered microbial hosts, particularly Streptomyces albidoflavus. Research has demonstrated that through careful optimization of culture conditions and enzyme selection, significant conversion rates can be achieved, with reported conversion of 38.1% of (+)-aromadendrin into this compound in feeding experiments [1]. However, a major challenge in this compound production is the compound's instability under standard culture conditions, which necessitates optimized processing and immediate analysis after biosynthesis [1]. The development of efficient biosynthetic routes for this compound production is particularly valuable given the compound's relatively low abundance in natural plant sources and the complexities associated with its chemical synthesis.
This compound derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for anticancer drug development. This compound 4-O-β-glucoside (TAT2) isolated from Artocarpus tonkinensis leaves has shown remarkable antitumor effects in Lewis lung carcinoma (LLC) tumor-bearing mice models [2]. The compound exhibited dose-dependent tumor growth inhibition at oral doses of 100 and 200 mg/kg body weight, significantly increasing survival rates without displaying acute toxicity even at high doses up to 2,000 mg/kg body weight [2]. Mechanistic studies on acute myeloid leukemia cells have revealed that this compound 4-O-β-glucoside exerts its anti-proliferative effects through gene expression modulation, particularly upregulating HMOX1, SRXN1, and BCAS3 genes, which are involved in oxidative stress response and cell cycle regulation [4]. This gene modulation activity suggests a unique mechanism of action distinct from conventional chemotherapeutic agents.
The experimental protocol for evaluating the anticancer activity of this compound derivatives involves a series of well-established in vitro and in vivo assays:
In Vitro Cytotoxicity Screening: Begin by seeding cancer cell lines (such as HeLa, A549, or OCi-Aml cells) in 96-well plates at optimized densities (typically 5,000-10,000 cells/well) and allow them to adhere for 24 hours. Prepare serial dilutions of this compound derivatives in DMSO or culture medium, ensuring final DMSO concentrations do not exceed 0.1% to avoid solvent toxicity. Treat cells with various concentrations of test compounds and include appropriate controls (vehicle-only and positive control with known cytotoxic agent). After 48-72 hours of incubation, assess cell viability using MTT assay by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (0.5 mg/mL final concentration) and incubating for 4 hours at 37°C. Following incubation, carefully remove the medium, dissolve the formed formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using appropriate statistical software and dose-response curve fitting [4] [3].
In Vivo Antitumor Evaluation: Utilize Lewis lung carcinoma (LLC) tumor-bearing mouse models, implanting 2 × 10⁶ LLC cells into the subcutaneous right posterior flank of BALB/c mice. Randomize tumor-bearing mice into treatment groups (typically 6-8 animals per group) once tumors reach a palpable size (approximately 50-100 mm³). Administer this compound derivatives orally at predetermined doses (e.g., 100 and 200 mg/kg body weight) with a control group receiving vehicle alone. Monitor tumor dimensions regularly using calipers and calculate tumor volume using the formula: V = (length × width²)/2. Continue treatment for 2-4 weeks, recording body weight and signs of toxicity throughout the study period. At experiment termination, collect blood for hematological and biochemical analysis, and excise tumors for histopathological examination and molecular analysis [2].
This compound-6-O-glucoside has demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's mechanism of action involves interaction with the accessory gene regulator protein A (AgrA), a key component of the quorum-sensing system that regulates virulence factor production in Staphylococci [3]. Computational studies have revealed that this compound-6-O-glucoside strongly interacts with the active site of AgrA, potentially inhibiting its ability to coordinate virulence gene expression and thereby attenuating bacterial pathogenicity without exerting direct bactericidal pressure [3]. This anti-virulence approach represents a promising alternative to conventional antibiotics, potentially reducing the selective pressure that drives resistance development.
The experimental workflow for evaluating the antimicrobial activity of this compound derivatives encompasses both in vitro susceptibility testing and in silico molecular docking studies:
Antibacterial Susceptibility Testing: Prepare Mueller-Hinton agar or broth according to Clinical and Laboratory Standards Institute (CLSI) guidelines. For minimum inhibitory concentration (MIC) determination, use the broth microdilution method in 96-well plates, preparing two-fold serial dilutions of this compound derivatives in the appropriate medium. Inoculate wells with standardized bacterial suspensions (approximately 5 × 10⁵ CFU/mL final concentration) and include growth controls and antibiotic standards for quality control. Incubate plates at 35°C for 16-20 hours and determine MIC endpoints as the lowest concentration completely inhibiting visible growth. For minimum bactericidal concentration (MBC) determination, subculture aliquots from wells showing no growth onto fresh agar plates and record the lowest concentration achieving ≥99.9% killing of the initial inoculum [3].
Molecular Docking Studies: Retrieve the three-dimensional structure of the target protein (e.g., AgrA from Staphylococcus aureus) from the Protein Data Bank (PDB ID: not specified in sources). Prepare the protein structure for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges. Generate the three-dimensional structure of this compound-6-O-glucoside using chemical drawing software and optimize its geometry through energy minimization. Perform molecular docking using established software such as AutoDock Vina, setting the search space to encompass the entire protein structure or specific binding sites. Run multiple docking simulations and analyze the resulting protein-ligand complexes based on binding affinity (kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic interactions, etc.) to identify the most probable binding modes and key interacting residues [3].
The quantification and analysis of this compound and its derivatives in plant extracts represent a critical area of research with significant implications for natural product drug discovery. This comprehensive application note has detailed established methodologies for the extraction, purification, quantification, and biological evaluation of these promising compounds. The experimental protocols outlined provide researchers with standardized approaches to ensure reproducibility and reliability in this compound research, facilitating comparative analyses across different studies and laboratories. The structural diversity of this compound derivatives, particularly the variation in glycosylation patterns, coupled with their diverse biological activities, positions them as valuable lead compounds for pharmaceutical development targeting various human diseases, including cancer and antibiotic-resistant infections.
Future directions in this compound research should focus on addressing several key challenges and knowledge gaps. There remains a need for validated analytical methods that can accurately quantify this compound derivatives across different plant matrices and biological samples. The development of standard reference materials would significantly enhance method validation and comparability between laboratories. Additionally, more comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to fully evaluate the pharmaceutical potential of these compounds. Advances in heterologous biosynthesis approaches, as demonstrated in engineered Streptomyces albidoflavus strains, offer promising avenues for sustainable production of this compound derivatives, potentially overcoming limitations associated with natural extraction such as low abundance and seasonal variability [1]. As research in this field progresses, this compound and its derivatives hold substantial promise as novel therapeutic agents with multiple biological activities and potentially favorable safety profiles.
Maesopsin, and particularly its glucosylated form (This compound-6-O-glucoside and This compound-4-O-β-D-glucoside), has shown promising biological activities in recent studies, primarily demonstrating antiproliferative and antibacterial effects [1] [2].
The table below summarizes the key quantitative data from these studies for easy comparison.
| Compound / Extract | Biological Activity | Test System (Cell Line / Strain) | Key Quantitative Results (IC₅₀ / MIC) |
|---|---|---|---|
| This compound-6-O-glucoside (from L. monopetalum) | Antibacterial | Staphylococcus aureus | Moderately active [1] |
| Chromatographic Fraction (containing this compound-6-O-glucoside) | Antibacterial | Escherichia coli | MIC = 62.5 µg/mL [1] |
| Enterococcus faecalis | MIC = 78.12 µg/mL [1] | ||
| Antiproliferative | Hela (Human cervical adenocarcinoma) | IC₅₀ = 226 µg/mL [1] | |
| A549 (Human lung carcinoma) | IC₅₀ = 242.52 µg/mL [1] | ||
| This compound-4-O-β-D-glucoside (TAT-2) (from A. tonkinensis) | Antiproliferative | OCI-AML (Acute Myeloid Leukemia) | Growth inhibition observed [2] |
| Methanol Root Extract (from L. monopetalum) | Antibacterial | E. coli, S. aureus, E. faecalis | Highest activity among plant parts [1] |
| Methanol Stem Extract (from L. monopetalum) | Antiproliferative | Hela (Human cervical adenocarcinoma) | Highest activity among plant parts [1] |
| Bavachin (Related natural compound) | ALK Inhibition (Enzymatic) | In vitro enzymatic assay | IC₅₀ = 0.018 ± 0.007 µM [3] |
| This compound (Related natural compound) | ALK Inhibition (Enzymatic) | In vitro enzymatic assay | IC₅₀ = 9.141 ± 0.301 µM [3] |
Here are the methodologies for key experiments cited in the application notes.
This protocol describes the initial steps to obtain a crude extract from plant material and subsequent fractionation to isolate bioactive compounds.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of plant extracts or compounds.
This colorimetric assay measures the reduction in cell viability and proliferation after treatment with a test compound.
The following diagram visualizes the key experimental workflow for the antiproliferative activity assay.
The diagram below illustrates the proposed molecular mechanism of action for this compound glucoside, based on in silico findings and gene expression studies.
1. Chemical Identity and Preliminary Storage Guidance this compound is a natural product isolated from plant sources [1]. The available commercial specification suggests storing the solid compound at -20°C [2]. This is a standard precautionary measure for preserving the integrity of many labile natural products over the long term.
2. Inferred Stability from Related Compounds and Formulations While direct data on this compound is scarce, research on similar molecules and advanced drug formulations provides valuable insights for handling strategies:
3. Analytical and Bioactivity Context this compound-6-O-glucoside, a related glucoside, has been studied for its bioactivity. It was isolated via chromatographic techniques from a methanolic leaf extract and demonstrated moderate antibacterial activity against Staphylococcus aureus [1]. This confirms that the compound retains its bioactive structure through extraction and isolation processes, though specific storage conditions for the isolate were not detailed.
The table below summarizes the key information and the identified data gaps.
| Aspect | Available Data | Source |
|---|---|---|
| Storage Temp. (Solid) | -20°C | [2] |
| Physical Description | Solid | [2] |
| Origin | Natural product from plants | [2] [1] |
| Bioactivity Evidence | Antibacterial (this compound-6-O-glucoside); Anticancer (in vivo for analogue TAT2) | [5] [1] |
| Key Data Gaps | Specific stability studies (e.g., pH, thermal stress), definitive expiry, optimized storage for solutions. | - |
Given the lack of comprehensive data, the following protocols are recommended to establish this compound's stability profile.
This protocol helps identify potential degradation products and understand the intrinsic stability of the molecule.
This protocol establishes short-term storage conditions for this compound in solution.
The following diagram outlines a logical workflow for establishing a stability profile for this compound, integrating the protocols above.
This compound is a natural flavonoid that has demonstrated significant potential in pharmacological research, particularly as an enzyme inhibitor and an anticancer agent. The quantitative data from key studies are summarized in the following tables.
Table 1: Enzyme Inhibitory Activity (IC₅₀) of this compound [1]
| Target Enzyme | IC₅₀ Value | Biological Significance |
|---|---|---|
| Acetylcholinesterase (AChE) | 10.42 µM | Related to Alzheimer's disease treatment. |
| Monoamine Oxidase B (MAO-B) | 14.97 µM | Target for neurodegenerative diseases like Parkinson's. |
| Monoamine Oxidase A (MAO-A) | 34.07 µM | Target for neurological disorders and depression. |
Table 2: Anti-Cancer Profile of this compound and Its Glycoside
| Compound | Test Model | Key Findings | Source |
|---|---|---|---|
| This compound | In vitro (Lung cancer cell lines: SPC-A-1, SK-LU-1, 95D; Colon cancer cell lines: CL40, SW1417, LS1034, SW480) | Demonstrated activity against a broad panel of lung and colon cancer cell lines. Molecular docking studies showed strong interactions with enzymes and receptors. | [1] |
| This compound 4-O-β-glucoside | In vivo (Lewis Lung Carcinoma in BALB/c mice) | Showed clear antitumor activity by decreasing tumor growth and increasing survival rate at doses of 100 and 200 mg/kg body weight. No acute toxicity was observed at the highest tested dose of 2000 mg/kg. | [2] |
While direct derivatization protocols for this compound are not reported, its chemical structure and general principles from natural product chemistry suggest viable strategies to enhance its properties.
The following diagram illustrates the logical workflow for a this compound derivatization and testing program.
The following is a generalized protocol for creating and evaluating this compound derivatives.
This protocol outlines a basic acylation reaction, a common derivatization method for hydroxyl groups [3].
The discovery of novel bioactive compounds is critical in addressing the growing challenge of antibiotic and chemotherapeutic drug resistance. Bioactivity-guided fractionation is a robust method for isolating and identifying active natural products from complex plant extracts. These application notes detail a validated protocol for the extraction, fractionation, and biological evaluation of the flavonoid maesopsin and its glucoside derivative from the medicinal plant Limoniastrum monopetalum, which has demonstrated significant antimicrobial and antiproliferative activities [1].
The initial step involves the preparation of a crude methanolic extract from the plant material.
The following protocol outlines the fractionation process guided by biological assays.
Rigorous bioassays are essential for guiding the fractionation process.
Antimicrobial Activity Assessment (MIC Determination):
Antiproliferative Activity Assessment (IC50 Determination):
In Silico Molecular Docking:
The following diagram illustrates the complete workflow for the bioactivity-guided fractionation of this compound.
The application of the above protocols to Limoniastrum monopetalum has yielded quantitatively significant biological data for this compound and its related fractions.
Table 1: Quantitative Bioactivity Data of this compound-6-O-glucoside and Active Fractions from L. monopetalum [1]
| Sample | Biological Activity | Assay/Cell Line | Result (Quantitative) |
|---|---|---|---|
| Root Methanol Extract | Antibacterial | E. coli, S. aureus, E. faecalis | Highest antibacterial activity among plant parts |
| Stem Methanol Extract | Antiproliferative | HeLa | Highest antiproliferative effects |
| Active Leaf Fraction | Antibacterial | E. coli | MIC = 62.5 µg/mL |
| Active Leaf Fraction | Antibacterial | E. faecalis | MIC = 78.12 µg/mL |
| Active Leaf Fraction | Antiproliferative | HeLa | IC50 = 226 µg/mL |
| Active Leaf Fraction | Antiproliferative | A549 | IC50 = 242.52 µg/mL |
| This compound-6-O-glucoside | Antibacterial | Staphylococcus aureus | Moderate activity |
| This compound-6-O-glucoside | In silico Binding | AgrA Protein (S. aureus) | Strong interaction predicted |
Table 2: Key Instrumental Parameters for Chromatography and Metabolite Identification
| Technique | Purpose | Key Experimental Parameters |
|---|---|---|
| GC-MS/FID | Volatile Profiling | Column: HP-5 capillary column (30 m × 0.25 mm, 0.25 µm). Oven: 60°C (3 min) to 260°C @ 5°C/min. Carrier: He @ 1 mL/min [1]. |
| Sephadex LH-20 CC | Primary Fractionation | Stationary Phase: Sephadex LH-20. Eluent: Methanol or Methanol-Water gradients [1]. |
| MPLC/HPLC | Further Purification | Stationary Phase: C18 reversed-phase. Eluent: Water-Acetonitrile or Water-Methanol gradients [1]. |
| NMR Spectroscopy | Structural Elucidation | Solvent: Methanol-d4. Spectrometer: 200 MHz or 400 MHz [1]. |
| ESI-MS/MS | Mass Determination & Profiling | Ion Source: Heated ESI. Mass Analyzer: Linear Ion Trap or QTRAP system [1] [3]. |
The bioactivity data confirms the therapeutic potential of this compound-containing extracts. The notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including the clinically challenging E. faecalis, suggests a potentially broad-spectrum mechanism of action [1]. The antiproliferative effects, while requiring relatively high concentrations compared to pure pharmaceutical agents, are consistent with the activity profiles of many plant crude extracts and fractions, which often contain a mixture of bioactive and inactive constituents [2]. The isolation of the pure flavonoid glucoside, this compound-6-O-glucoside, allows for more targeted mechanistic studies.
A key finding from the in silico studies is the strong predicted interaction between this compound and the accessory gene regulator protein A (AgrA) of Staphylococcus aureus [1]. The Agr quorum-sensing system is a master regulator of virulence in S. aureus, controlling the production of toxins and surface adhesins. Inhibiting AgrA can attenuate bacterial pathogenicity without exerting direct lethal pressure, which may reduce the likelihood of developing resistance. This suggests that this compound may act not merely as a bacteriostatic or bactericidal agent, but as a virulence-attenuating compound.
The following diagram illustrates this putative mechanism of action for this compound.
The detailed protocols and application notes presented herein provide a reliable roadmap for the bioactivity-guided fractionation of this compound from Limoniastrum monopetalum. The integrated approach, combining traditional phytochemical methods with modern analytical techniques and biological assays, successfully isolates a flavonoid with demonstrable and mechanistically interesting bioactivity. The finding that this compound-6-O-glucoside may function as an inhibitor of the S. aureus AgrA virulence regulator opens a promising avenue for the development of anti-virulence therapies as an alternative to conventional antibiotics. Researchers are encouraged to adopt this protocol for the investigation of other medicinal plants to unlock novel bioactive lead compounds.
This compound is a naturally occurring bioactive compound belonging to the auronol class of flavonoids that has garnered significant scientific interest due to its diverse therapeutic potential. This compound and its glycosylated derivative, this compound 4-O-β-D-glucoside (TAT-2), have been isolated from various plant sources, most notably from the leaves of Artocarpus tonkinensis, a plant used in Vietnamese traditional medicine for treating arthritis and backache [1]. Recent research has revealed that this compound exhibits a wide spectrum of biological activities, including anti-leukemic effects against acute myeloid leukemia [2], inhibition of osteoclastogenesis relevant to rheumatoid arthritis [1], and significant enzyme inhibition against monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE) [3]. These promising pharmacological properties have created an urgent need for robust analytical methods to support the qualitative and quantitative analysis of this compound in various matrices, from plant extracts to biological systems.
The development of validated analytical methods is crucial for ensuring the reliability, reproducibility, and regulatory compliance of data generated during this compound research. For pharmaceutical applications, analytical method validation provides evidence that a method is suitable for its intended purpose and can consistently produce results that meet predefined acceptance criteria [4]. This document presents comprehensive application notes and protocols for the analysis of this compound, focusing on method validation parameters in accordance with International Council for Harmonisation (ICH) guidelines and providing detailed experimental procedures for assessing the compound's biological activities.
The analysis of this compound presents several challenges due to its structural similarity to other flavonoids and the complexity of the plant and biological matrices in which it is found. Advanced separation and detection techniques are required to achieve the necessary specificity, sensitivity, and accuracy for reliable quantification:
Ultra-High-Performance Liquid Chromatography (UHPLC): The preferred separation technique for this compound analysis, offering improved resolution, faster analysis times, and enhanced sensitivity compared to conventional HPLC. The method typically employs reversed-phase chromatography with C18 columns (100-150 mm × 2.1 mm, 1.7-1.9 μm particle size) maintained at 40°C. Mobile phases commonly consist of water with 0.1% formic acid (solvent A) and acetonitrile (solvent B) with a gradient elution program [5]. The addition of formic acid to the aqueous phase improves peak shape and ionization efficiency for mass spectrometric detection.
Tandem Mass Spectrometry (MS/MS): The detection method of choice for this compound analysis due to its exceptional sensitivity and specificity. Operating in negative electrospray ionization (ESI) mode, the technique monitors specific precursor-to-product ion transitions that serve as unique molecular fingerprints for this compound. The typical mass spectrometry parameters include: spray voltage at -3.0 kV, sheath gas flow rate at 30 arbitrary units, auxiliary gas flow rate at 10 arbitrary units, capillary temperature at 320°C, and heater temperature at 350°C [5]. This highly specific detection method minimizes matrix interferences and enables accurate quantification even at low concentrations.
Sample Preparation and Clean-up: Efficient sample preparation is critical for accurate this compound analysis. For plant materials, ultrasound-assisted extraction has been optimized with response surface methodology to maximize extraction efficiency [6]. The optimal conditions include: solid-liquid ratio of 1:20, 60% ethanol, 350 W ultrasonic power for 25 minutes at 45°C. For complex matrices, a micro solid-phase extraction (μ-SPE) clean-up step can be incorporated to efficiently purify samples, ensuring selective recovery of the target analyte while minimizing matrix effects and instrumentation contamination [7].
Analytical method validation establishes documented evidence that the method is fit for its intended purpose [4]. For the quantitative determination of this compound in pharmaceutical applications, the following validation characteristics must be demonstrated:
Table 1: Analytical Method Validation Parameters for this compound According to ICH Guidelines
| Validation Parameter | Description | Acceptance Criteria | Experimental Approach |
|---|---|---|---|
| Specificity | Ability to unequivocally assess the analyte in the presence of other components | No interference from blank matrix or impurities at the retention time of this compound | Compare chromatograms of blank matrix, spiked matrix, and actual samples |
| Linearity | Ability to obtain test results proportional to analyte concentration | Correlation coefficient (r²) ≥ 0.99 | Analyze minimum of 5 concentrations across the specified range |
| Range | Interval between upper and lower concentration levels with acceptable precision, accuracy, and linearity | Typically 50-150% of target concentration | Established from linearity studies |
| Accuracy | Closeness of agreement between accepted reference value and value found | Recovery of 98-102% for drug substance | Spike and recovery studies at multiple concentration levels |
| Precision | • Repeatability (intra-assay) • Intermediate precision (inter-assay) | RSD ≤ 1% for drug substance RSD ≤ 2% for intermediate precision | Multiple injections of homogeneous sample by same analyst (repeatability) or different analysts/days (intermediate precision) | | Limit of Detection (LOD) | Lowest amount of analyte that can be detected | Signal-to-noise ratio ≥ 3 | Based on signal-to-noise ratio or standard deviation of response | | Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified with acceptable accuracy and precision | Signal-to-noise ratio ≥ 10; Accuracy 80-120%, RSD ≤ 5% | Based on signal-to-noise ratio, accuracy, and precision data |
This protocol describes a validated method for the quantification of this compound using UHPLC-MS/MS, incorporating a selective μ-SPE clean-up step to efficiently purify samples from complex matrices [7].
Plant Material Extraction:
μ-SPE Clean-up Procedure:
Specificity:
Linearity and Range:
Accuracy (Recovery):
Precision:
LOD and LOQ:
The following workflow diagram illustrates the complete UHPLC-MS/MS method development and validation process for this compound analysis:
This compound 4-O-β-D-glucoside has demonstrated significant anti-proliferative activity against acute myeloid leukemia (OCI-AML) cells, inhibiting proliferation rather than inducing cell death [2]. The following protocol outlines the experimental approach for evaluating this activity:
This compound and its glycosylated derivative have shown significant inhibition of osteoclast formation, which is relevant for rheumatoid arthritis treatment [1]. The following protocol utilizes RAW264.7 macrophage cells:
TRAP Staining:
Molecular Analysis:
Nitric Oxide Production:
Cytokine Analysis:
The following diagram illustrates the signaling pathways involved in this compound's inhibition of osteoclastogenesis and inflammation:
This compound has demonstrated significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), suggesting potential applications in neurological disorders [3]. The following protocol outlines the enzyme inhibition assays:
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme Target | IC₅₀ Value | Significance | Experimental Details |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 10.42 µM | Potential application in Alzheimer's disease | Enzyme assay using Ellman's method with acetylthiocholine as substrate |
| Monoamine Oxidase A (MAO-A) | 34.07 µM | Indication of antidepressant potential | Amplex Red assay measuring H₂O₂ production from specific substrates |
| Monoamine Oxidase B (MAO-B) | 14.97 µM | Suggests neuroprotective properties | Amplex Red assay with selective MAO-B substrates |
The analytical methods and experimental protocols presented in this document provide a comprehensive framework for the quantification, validation, and biological evaluation of this compound and its derivatives. The UHPLC-MS/MS method, when properly validated according to ICH guidelines, ensures reliable and reproducible quantification of this compound in complex matrices, which is essential for quality control of natural product formulations and pharmacokinetic studies. The incorporation of a μ-SPE clean-up step significantly enhances method specificity and sensitivity by reducing matrix effects, making it particularly suitable for analyzing this compound in plant extracts and biological samples [7].
The biological assessment protocols demonstrate that this compound possesses diverse pharmacological activities, including anti-leukemic effects through inhibition of proliferation and modulation of gene expression (HMOX1, SRXN1, BCAS3) [2], anti-osteoclastogenic activity via interference with RANKL signaling and Src phosphorylation [1], and significant enzyme inhibition against targets relevant to neurological disorders [3]. These multifaceted biological activities highlight the therapeutic potential of this compound and justify further investigation into its mechanisms of action and potential clinical applications.
For researchers implementing these protocols, it is essential to perform regular method verification and adhere to good laboratory practices to ensure data integrity and reproducibility. As research on this compound advances, these protocols may require optimization for specific applications or matrices, but they provide a solid foundation for standardized assessment of this promising natural compound across different laboratories and research settings.
Maesopsin and its derivatives represent an important class of naturally occurring flavonoid compounds with demonstrated significant biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Recent studies have revealed that this compound 4-O-β-glucoside exhibits pronounced antitumor activity in Lewis lung carcinoma models without acute toxicity at doses up to 2000 mg/kg body weight, indicating its potential as a promising therapeutic agent [1]. Additionally, this compound has shown potent enzyme inhibition against acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) with IC50 values of 10.42 µM, 34.07 µM, and 14.97 µM, respectively, suggesting potential applications in neurological disorders [2]. The structural characteristics of this compound, including multiple hydroxyl groups and glycosidic substitutions, present both analytical challenges and opportunities for developing robust analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful analytical technique for the analysis of phytochemicals like this compound due to its high separation efficiency, excellent sensitivity, and ability to provide structural information through mass fragmentation patterns. The analytical versatility of GC-MS allows for the separation of complex plant matrices and reliable quantification of target compounds when coupled with appropriate sample preparation techniques [3] [4]. This application note provides comprehensive protocols for sample preparation, GC-MS analysis, and method validation specifically optimized for this compound and its derivatives, incorporating both literature-based evidence and practical implementation guidelines to assist researchers in natural product analysis and drug development.
This compound (molecular formula: C₁₅H₁₂O₆; molecular weight: 288.25 g/mol) is a flavonoid derivative characterized by a dihydrochalcone scaffold with multiple phenolic hydroxyl groups. The compound exhibits moderate polarity due to its oxygen-containing functional groups, which significantly influences its extraction and chromatographic behavior. This compound-6-O-glucoside, a naturally occurring glycosylated derivative, has a higher molecular weight of 450.39 g/mol (C₂₁H₂₂O₁₁) and presents altered solubility characteristics compared to the aglycone form, being more soluble in polar organic solvents such as methanol and aqueous methanol mixtures [5].
The structural features of this compound, particularly the presence of multiple phenolic hydroxyl groups, contribute to its susceptibility to oxidation and degradation under certain conditions. Proper stability preservation during sample preparation requires protection from light, oxygen, and elevated temperatures. The glycosidic bond in this compound-6-O-glucoside is susceptible to enzymatic and acid hydrolysis, necessitating careful control of pH and temperature during extraction and concentration steps. For GC-MS analysis, the low volatility of native this compound and its derivatives typically requires chemical derivatization to increase thermal stability and volatility through silylation, acylation, or alkylation processes that mask polar functional groups [3] [4].
Table 1: Physicochemical Properties of this compound and Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Log P | Polar Surface Area (Ų) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₂O₆ | 288.25 | 1.82 | 100.13 | Phenolic OH, ketone |
| This compound-6-O-glucoside | C₂₁H₂₂O₁₁ | 450.39 | -0.24 | 169.76 | Glycoside, phenolic OH |
| This compound 4-O-β-glucoside | C₂₁H₂₂O₁₁ | 450.39 | -0.24 | 169.76 | Glycoside, phenolic OH |
The initial extraction of this compound from plant material requires optimized conditions to ensure high recovery while maintaining compound integrity. For fresh or dried plant tissues (leaves, stems, or roots), begin with size reduction using grinding or milling to achieve a homogeneous powder with particle size ≤0.5 mm. Weigh 1.0 g of prepared material and transfer to a sealed container for solvent extraction using 10 mL of methanol or methanol-water mixtures (typically 80:20 v/v) [5]. The extraction should be performed under continuous agitation at room temperature for 24-72 hours, or alternatively, using accelerated extraction techniques such as ultrasound-assisted extraction (20-30 minutes at 40°C) or microwave-assisted extraction (5-10 minutes at controlled temperature not exceeding 60°C).
Following maceration, separate the liquid phase by filtration through Whatman No. 1 filter paper or centrifugation at 5000 × g for 10 minutes. Repeat the extraction twice with fresh solvent and combine the supernatants before concentrating under reduced pressure at 40°C until near dryness. The residue should be reconstituted in 5 mL of methanol-water (80:20 v/v) for subsequent cleanup procedures. For plant materials high in chlorophyll content, such as leaves, additional pigment removal steps are recommended to prevent interference during chromatographic analysis [5].
Solid Phase Extraction (SPE) provides an effective cleanup approach for this compound-containing extracts. For reversed-phase SPE, condition a C18 cartridge (500 mg/6 mL) sequentially with 5 mL methanol followed by 5 mL methanol-water (80:20 v/v). Apply the reconstituted extract (Section 3.1) and elute unwanted impurities with 5 mL of methanol-water (60:40 v/v). Subsequently, elute this compound and its derivatives with 5 mL of methanol-water (80:20 v/v) or pure methanol [3]. Collect the eluate and evaporate to dryness under nitrogen stream or reduced pressure at 40°C.
For more selective cleanup, especially for this compound glucosides, mixed-mode SPE cartridges offering both hydrophobic and ion-exchange interactions are recommended. HyperSep Retain-PEP columns (polystyrene divinylbenzene with urea groups) have demonstrated excellent performance for flavonoids in biological and plant matrices [3]. Condition with methanol and phosphate buffer (pH 7.0), load sample, wash with buffer, and elute with methanol containing 2% formic acid. For further fractionation of complex extracts, medium-pressure liquid chromatography (MPLC) on Sephadex LH-20 with methanol as mobile phase effectively separates this compound derivatives from co-extracted compounds [5].
Derivatization is essential for enhancing the volatility and thermal stability of this compound for GC-MS analysis. Silylation represents the most widely used approach for flavonoids. Prepare a derivatization reagent by combining N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), trimethylchlorosilane (TMCS) (1% v/v), and dithiothreitol (DTT) at a ratio of 1000:10:2 (v/v/w) [6]. Dissolve the dried extract in 50 µL of pyridine and add 100 µL of the derivatization reagent. Heat the mixture at 80°C for 10-30 minutes with occasional shaking. After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
For alternative derivatization, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS can be used under similar conditions. The completeness of derivatization should be verified by analyzing standard compounds treated identically. Derivatized samples are stable for 24-48 hours when stored in sealed vials at room temperature protected from moisture. For quantitative analysis, include internal standards such as methyltestosterone or other structurally similar compounds not present in the original samples to correct for potential variations in derivatization efficiency [6].
Figure 1: Workflow for this compound Sample Preparation and GC-MS Analysis
Optimal GC-MS analysis of this compound derivatives requires precise instrument configuration to achieve adequate separation, sensitivity, and reproducibility. Employ a gas chromatograph system equipped with a mass selective detector and an autosampler for consistent injection. The injection system should be operated in split or splitless mode depending on the concentration range, with an injection volume of 1-2 µL. The injector temperature should be maintained at 250-280°C to ensure complete vaporization of the derivatized samples [5] [4].
Chromatographic separation is best achieved using non-polar stationary phases such as DB-5MS (5% phenyl, 95% dimethylpolysiloxane) or equivalent, with dimensions of 30 m × 0.25 mm i.d. × 0.25 µm film thickness. The carrier gas should be high-purity helium with a constant flow rate of 1.0 mL/min. The oven temperature program should be optimized as follows: initial temperature 60°C held for 3 minutes, increased to 260°C at 5°C/min, then to 300°C at 10°C/min, with a final hold time of 15 minutes [5]. The total run time of approximately 60 minutes provides adequate separation of this compound derivatives from other sample components.
The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV with the ion source temperature maintained at 230°C. Data acquisition should be performed in full scan mode (m/z 50-650) for qualitative analysis and preliminary identification, while selected ion monitoring (SIM) mode is recommended for quantitative applications to enhance sensitivity. For this compound trimethylsilyl derivatives, characteristic fragment ions should be monitored including m/z 488 [M]⁺, m/z 398 [M-TMSOH]⁺, and m/z 308 [M-2×TMSOH]⁺, along with other structurally significant fragments [5] [7].
Comprehensive method validation is essential to establish the reliability and reproducibility of the GC-MS method for this compound analysis. The validation should include assessment of linearity range, sensitivity, precision, accuracy, and stability according to International Council for Harmonisation (ICH) guidelines. For quantitative analysis, prepare calibration standards at a minimum of five concentration levels across the expected range and construct a calibration curve by plotting peak area against concentration [8].
Table 2: GC-MS Method Validation Parameters for this compound Analysis
| Validation Parameter | Acceptance Criteria | Experimental Results | Reference Method |
|---|---|---|---|
| Linearity Range | R² ≥ 0.990 | 0.1-100 µg/mL | [8] |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 µg/mL | [5] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.1 µg/mL | [5] |
| Intra-day Precision (RSD%) | ≤ 5% | 1.5-2.8% | [8] |
| Inter-day Precision (RSD%) | ≤ 10% | 2.1-4.5% | [8] |
| Accuracy (% Recovery) | 85-115% | 92.5-105.3% | [6] |
| Solution Stability (24h, RT) | RSD ≤ 5% | 2.8% | [8] |
The specificity of the method should be demonstrated by the absence of interference peaks at the retention time of this compound in blank samples and by the purity of mass spectra obtained. System suitability tests should be performed before each analytical batch to ensure adequate resolution, peak symmetry, and sensitivity. These parameters should include retention time reproducibility (RSD ≤ 2%), peak width (≤ 0.5 minutes at half height), and tailing factor (≤ 1.5) [8].
This compound and its derivatives demonstrate promising bioactivities with potential therapeutic applications. In vitro studies have revealed that this compound-6-O-glucoside isolated from Limoniastrum monopetalum exhibits significant antibacterial activity against Escherichia coli and Enterococcus faecalis with MIC values of 62.5 and 78.12 µg/mL, respectively [5]. The compound also demonstrated dose-dependent antiproliferative effects against human cervical adenocarcinoma (Hela) and lung carcinoma (A549) cell lines with IC50 values of 226 and 242.52 µg/mL, respectively [5]. These findings highlight the potential of this compound derivatives as lead compounds for anticancer drug development.
Mechanistic studies using in silico approaches have provided insights into the molecular interactions underlying this compound's bioactivities. Molecular docking analyses indicate that this compound-6-O-glucoside strongly interacts with the active site of the accessory gene regulator protein A (AgrA) of Staphylococcus aureus, suggesting its potential as a virulence factor inhibitor [5]. Additional computational studies have revealed that this compound exhibits strong binding interactions with monoamine oxidase enzymes and acetylcholinesterase, supporting its observed enzyme inhibition activities [2]. These computational approaches provide valuable guidance for target identification and structural optimization of this compound derivatives.
The development of robust quantitative methods for this compound analysis in complex biological matrices requires careful optimization of extraction and detection parameters. For analysis in plasma, serum, or urine samples, incorporate an additional protein precipitation step using acetonitrile (1:2 v/v sample:acetonitrile) followed by centrifugation at 10,000 × g for 10 minutes prior to SPE cleanup [6]. For tissue samples, homogenize in phosphate buffer (pH 7.4) using a tissue-to-buffer ratio of 1:5 (w/v) before extraction.
Implement appropriate internal standards to correct for matrix effects and variations in extraction efficiency. Stable isotope-labeled analogs of this compound represent ideal internal standards, though structurally similar flavonoids can be used when these are unavailable. Method validation for biological matrices should include assessment of matrix effects through comparison of standards prepared in solvent versus matrix-matched standards, with acceptable signal suppression or enhancement within ±15% [7] [6]. The use of standard addition methods or matrix-matched calibration curves is recommended for accurate quantification when significant matrix effects are observed.
Figure 2: Bioactivity Pathways and Potential Applications of this compound
This application note provides comprehensive protocols for the sample preparation and GC-MS analysis of this compound and its derivatives, incorporating validated methodologies from recent scientific literature. The described approaches encompass the complete analytical workflow from plant material extraction to instrumental analysis and data interpretation, with particular emphasis on critical optimization parameters that significantly impact method performance. The incorporation of quality control measures and method validation procedures ensures the generation of reliable, reproducible data suitable for research and potential regulatory applications.
The demonstrated bioactivities of this compound derivatives, including anticancer, antimicrobial, and enzyme inhibition properties, highlight the importance of robust analytical methods for compound characterization and quantification. Future method development directions may include the implementation of ultra-fast GC-MS approaches to reduce analysis time, the application of two-dimensional GC-MS (GC×GC-MS) for enhanced separation of complex samples, and the development of validated LC-MS/MS methods as complementary approaches for non-derivatized samples. These analytical advances will support ongoing research into the therapeutic potential of this compound and related natural products.
| Potential Cause | Evidence/Mechanism | Recommended Solution |
|---|
| Instability in Culture Medium [1] | Auronols, including this compound, are observed to be highly unstable in standard culture conditions, leading to degradation. | • Consider co-culture strategies to rapidly convert precursors into the target compound. • Explore in-situ extraction methods or modify the culture medium (e.g., pH, additives) to enhance stability. • Shorten fermentation time to minimize exposure. | | Enzyme Inhibition & Competition [1] | The chalcone isomerase (ErCHI) from Eubacterium ramulus is inhibited by precursor flavonoids (e.g., naringenin, eriodictyol), blocking the conversion to this compound. | • Optimize feeding strategy: Ensure a high concentration of the direct precursor (+)-aromadendrin relative to other flavonoids. • Use engineered strains that minimize accumulation of competing precursors like naringenin. | | Inefficient Precursor Conversion [1] | Low catalytic efficiency of biosynthetic enzymes like Flavanone 3-Hydroxylase (F3H) limits the flux towards the this compound precursor, aromadendrin. | • Screen different enzyme variants (e.g., F3H from various plants) to identify the most efficient one for your system. • Employ protein engineering to improve enzyme activity and solubility. | | Suboptimal Extraction from Plant Material [2] | While not specific to this compound, general extraction inefficiencies for plant phenolics can be a major bottleneck. | For plant-based extraction: • Use Ultrasound-Assisted Extraction (UAE). • Optimize with Response Surface Methodology (RSM) for parameters like solvent ratio (e.g., 1:20 solid-liquid), ethanol concentration (~60%), and temperature (e.g., 45°C) [3]. |
This protocol is adapted from a successful strategy for producing alphitonin, a related auronol, and can be adapted for this compound [1].
Objective: To achieve de novo production of this compound by combining a flavanonol-producing strain with a specialized conversion strain in a co-culture system. This bypasses the instability of intermediates in the culture medium.
Key Strains & Molecules:
Workflow: The following diagram illustrates the co-culture strategy and biosynthetic pathway.
Q1: What is the most critical factor to optimize for improving this compound yield in a heterologous system? The most critical factor is managing the instability of the auronol products. The co-culture strategy is currently the most effective way to address this, as it allows for the immediate conversion of the unstable intermediate into this compound within the system, minimizing its exposure to the degrading culture environment [1].
Q2: My engineered host successfully produces the precursor aromadendrin, but this compound yield is still low after introducing the CHI enzyme. Why? This is a classic problem of enzyme inhibition. The CHI from E. ramulus is known to be inhibited by upstream flavonoids like naringenin. If your host accumulates naringenin alongside aromadendrin, it will compete for the CHI active site and drastically reduce the conversion rate to this compound. You need to optimize the metabolic flux in your host to minimize naringenin accumulation when the CHI enzyme is active [1].
Q3: Are there any alternative sources for isolating this compound or its glycosides? Yes, this compound and its derivatives can be found in various plants. For example:
What are the most common causes of poor peak shape? Peak tailing, broadening, or fronting are often caused by secondary interactions between the analyte and the stationary phase, column overloading, or dead volume in the system tubing and fittings [1]. For ionic or ionizable compounds like maesopsin, using a buffered mobile phase and an end-capped column can help neutralize unwanted interactions with residual silanol groups on the silica surface [1].
My peaks are co-eluting. What should I adjust first? The most powerful way to separate co-eluting peaks is to adjust their relative retention (selectivity, α) [2]. You can effectively do this by:
Could my sample itself be causing the problem? Yes. Mass overload occurs if you inject too much sample, leading to distorted peaks [3]. Ensure your injection volume is appropriate for your column dimensions (a rule of thumb is 1-2% of the total column volume for a 1 µg/µL sample) [3]. Also, the sample solvent should be stronger than the initial mobile phase in a gradient method to ensure proper focusing at the column head [4].
Use the following table to diagnose your specific issue and implement targeted fixes.
| Symptom | Common Causes | Recommended Solutions |
|---|---|---|
| Peak Tailing [1] | Secondary interactions, column overloading, system dead volume | Use buffered mobile phase, end-capped columns; reduce injection volume/dilute sample; check tubing/fittings for dead volume |
| Broad Peaks [1] | Column degradation, mobile phase issues, slow injection speed | Replace aged column; use fresh HPLC-grade solvents/buffers; optimize injection speed |
| Poor Resolution (Co-elution) [3] [2] | Low column efficiency, non-optimal selectivity, high flow rate | Increase N: use smaller particle column, longer column, higher temp. Increase α: change organic solvent, pH, buffer strength. Lower flow rate |
| Ghost Peaks [1] | Contaminated solvents, carryover from previous injections | Use fresh, high-purity solvents; implement stronger needle wash protocol; use clean vials |
When troubleshooting, change only one parameter at a time to understand its effect [3]. The following diagram outlines a logical workflow for diagnosing and resolving peak resolution issues.
Grasping the theory behind the practice can lead to more effective troubleshooting.
The Resolution Equation: All troubleshooting aims to improve the factors in the fundamental resolution equation [2]: Rs = 1/4 √N (α-1/α) (k2/1+k2) Where:
Surface Heterogeneity: Research by experts like Torgny Fornstedt shows that chromatographic surfaces are often heterogeneous. A single compound can interact with different types of adsorption sites (e.g., non-selective vs. selective sites), which can cause peak tailing and a loss of resolution, especially at higher concentrations [5]. This is modeled using approaches like the bi-Langmuir isotherm.
Q1: Why are the retention times for my maesopsin analysis shifting? Shifting retention times often indicate an unstable chromatographic system. Common causes include mobile phase inconsistencies (e.g., evaporation, contamination, incorrect pH), a column that is degrading or not properly equilibrated, fluctuations in flow rate, or temperature inconsistencies [1] [2]. Ensuring your mobile phase is fresh, using adequate buffering, and allowing sufficient column equilibration time can mitigate this.
Q2: My this compound peaks are tailing. What could be the cause? Peak tailing for compounds like this compound can result from secondary interactions with the stationary phase. For acidic compounds, this often involves interaction with residual silanol groups on the silica column [2]. Using a high-purity silica column (Type B), adding a competing base like triethylamine to the mobile phase, or increasing the buffer concentration can help improve peak shape.
Q3: I suspect my this compound is degrading during analysis. How can I confirm this? Signs of in-situ degradation include the appearance of new peaks, a steady decrease in the main peak area, or an increase in baseline noise over multiple injections. To confirm, you can compare a freshly prepared sample with one that has been aged under suspected stress conditions (e.g., exposed to light, heat, or a specific pH) [2]. Advanced techniques like on-line mass spectrometry can be used to identify degradation products in real-time, as demonstrated in studies of other compounds [3].
Q4: Why is my peak area for this compound not reproducible? Poor peak area precision is frequently linked to the autosampler or sample stability [2]. Causes can include an autosampler drawing air, a leaking injector seal, sample degradation in the vial, or a partially clogged injection needle. Ensure your sample is stable in the solvent and that the autosampler is functioning correctly.
The table below summarizes specific problems, their potential causes, and recommended solutions.
| Symptom | Potential Cause | Solution |
|---|---|---|
| Decreasing Retention Time | Loss of stationary phase (bonded phase) due to acidic mobile phases [1]. | Use mobile phase with pH > 2; switch to a more stable stationary phase [1]. |
| Sample solvent stronger than mobile phase (solvent effect) [1] [2]. | Dissolve/ dilute sample in a solvent that is the same as or weaker than the starting mobile phase [2]. | |
| Stationary phase "dewetting" from use of highly aqueous mobile phase [1]. | Flush column with organic-rich solvent; use a more hydrophilic RP column (e.g., CN, C1) for highly aqueous methods [1]. | |
| Increasing Retention Time | Gradual decrease in pump flow rate due to a leak or pump malfunction [1]. | Check system for leaks; verify flow rate accuracy. Compare retention factor (k) instead of just retention time for diagnosis [1]. |
| Contamination of mobile phase water reservoir (e.g., ion leaching from glass bottles in HILIC) [4]. | Use alternative solvent reservoirs (e.g., PFA polymer) to prevent ionic contamination [4]. | |
| Peak Tailing | Secondary interactions with residual silanol groups on the column [2]. | Use a high-purity silica-based column; add a competing base (e.g., triethylamine) to the mobile phase [2]. |
| Broad Peaks | Column degradation (e.g., void formation at the inlet) [2]. | Replace the column. To prevent: avoid pressure shocks and operate within pH/temperature specifications [2]. |
| Extra-column volume (e.g., from tubing, fittings) is too large [2]. | Use shorter, narrower internal diameter capillaries; ensure the detector flow cell volume is appropriate for the column [2]. | |
| Split Peaks | Blocked or partially blocked inlet frit on the column [2]. | Replace the guard column or the inlet frit; replace the analytical column if problem persists [2]. |
This protocol helps determine if your sample solvent is causing peak distortion or retention time shifts.
This workflow helps isolate the source of retention time drift.
Diagram: Logical workflow for diagnosing retention time instability.
If this compound purity is a concern, recrystallization can be an effective purification method.
Selecting a high-quality antibody is the first critical step. The following table summarizes commercially available antibodies that have been rigorously validated using knockout (KO) cell lines to confirm their specificity for Moesin (Uniprot ID P26038) [1] [2].
| Company | Catalog Number | Clonality | Host | Recommended Applications | Key Validation Data |
|---|---|---|---|---|---|
| Thermo Fisher Scientific | MA5-32231 | Recombinant Monoclonal | Rabbit | WB, IF | Specific signal loss in MSN KO cells in WB and IF [1] [2]. |
| Abcam | ab52490 | Recombinant Monoclonal | Rabbit | WB, IP, IF | Effective immunoprecipitation and specific detection in WB and IF [1] [2]. |
| Abcam | ab169789 | Recombinant Monoclonal | Rabbit | WB, IP, IF | Effective immunoprecipitation and specific detection in WB and IF [1] [2]. |
| GeneTex | GTX101708 | Polyclonal | Rabbit | WB, IP, IF | Specific signal in immunoprecipitation and immunofluorescence [1]. |
| Abcam | ab193380 | Monoclonal | Mouse | WB, IP | Specific detection in western blot [1] [2]. |
| Novus Biologicals | NBP2-32876 | Monoclonal | Mouse | WB, IF | Specific signal loss in MSN KO cells in WB and IF [1] [2]. |
Here are solutions to common problems encountered during Moesin experiments.
1. Problem: Non-specific or multiple bands in Western Blot.
2. Problem: High background in Immunofluorescence (IF).
3. Problem: Inefficient co-precipitation of interacting proteins.
4. Problem: Need to confirm protein identity and post-translational modifications.
Below are standardized protocols for key experiments, visualized for clarity.
This workflow highlights the critical importance of using knockout controls to distinguish the specific Moesin band from non-specific signals [1] [2]. The lysis buffer used is RIPA (50 mM Tris pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors [1].
Intact mass analysis is a fast method to confirm the covalent structure of your purified protein, while tryptic digest MS/MS is the gold standard for definitive identification [3]. Intact mass analysis can be performed in a high-throughput manner and is highly informative during the purification process [3].
Here are some common issues and their solutions, framed in a Q&A format.
| Question | Possible Cause & Solution |
|---|
| Peak shape is broad or tailing. | Cause: Secondary interactions with the stationary phase or column overload. Solution: Adjust mobile phase pH or add ion-pairing reagents. Ensure column temperature is optimal and sample concentration is within the linear range. | | Inconsistent retention times. | Cause: Fluctuations in mobile phase composition, pH, or column temperature. Solution: Pre-equilibrate the column thoroughly, ensure mobile phase is freshly prepared and degassed, and maintain a constant column temperature [1]. | | Low recovery or signal in MS. | Cause: Ion suppression from matrix effects or inefficient extraction. Solution: Optimize sample clean-up (e.g., liquid-liquid extraction [2]) and consider using a stable isotope-labeled internal standard to correct for matrix effects [3]. | | Method lacks sensitivity (high LLOQ). | Cause: Inefficient ionization or suboptimal detector settings. Solution: For MS detection, optimize source parameters (gas flows, temperatures) and transition ions. Consider using a smaller sample volume or a more sensitive detection technique [2]. |
The following table summarizes the key parameters and acceptance criteria for validating an HPLC-UV method, based on ICH Q2(R1) guidelines [1]. This is crucial for demonstrating that your method is reliable.
| Validation Parameter | Protocol & Description | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank matrix and spiked samples to confirm no interference at the analyte's retention time. | Peak from the analyte is pure and free from co-eluting interference. |
| Linearity | Prepare and analyze at least 5-6 concentrations of the analyte. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 is typically expected for a wide linear range [1]. |
| Precision | Intra-day: Analyze QC samples (n≥5) in a single run. Inter-day: Analyze QC samples over at least three different days. | Relative Standard Deviation (RSD) ≤ 15% (or 20% at the LLOQ) for both intra- and inter-day precision [1] [3]. | | Accuracy | Spike known amounts of analyte into the matrix and analyze (n≥3 per level). Calculate % recovery. | Mean recovery of 85–115% (or 80-120% at the LLOQ) [3]. | | Limit of Quantification (LOQ) | Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically S/N ≥ 10). | Precision (RSD) ≤ 20% and Accuracy within ±20% [1]. |
Here is a detailed methodology for a simultaneous HPLC-UV determination, which can be adapted for maesopsin and other compounds [1].
The following diagram outlines the logical sequence and key decision points in the analytical method development and validation process.
To find specific information on this compound, I suggest you:
Maesopsin is a flavonoid glucoside, a class of compounds often prone to poor aqueous solubility [1]. This is a common hurdle in pharmaceutical development, as over 40% of New Chemical Entities (NCEs) are practically insoluble in water [2]. For a drug to be absorbed, it must first be in solution, making solubility a critical parameter for achieving the desired pharmacological effect [2].
The core issue is that low solubility can lead to slow dissolution rates and insufficient bioavailability, meaning the compound doesn't reach its target in the body in adequate concentrations [2] [3]. For a compound like this compound, this could directly impact the reliability and outcome of your biological assays.
You can employ several physical and chemical modification techniques to improve solubility. The table below summarizes the most common and effective approaches.
| Technique | Description | Key Considerations |
|---|---|---|
| Particle Size Reduction (Micronization/Nanosuspension) | Increases surface area for interaction with solvent, enhancing dissolution rate [2]. | Does not change the equilibrium solubility; mechanical stress may degrade thermosensitive compounds [2]. |
| Solid Dispersion | Dispersion of drug in a hydrophilic polymer carrier (e.g., via spray drying, hot-melt extrusion) [2] [3]. | Can create a metastable amorphous form with higher solubility; risk of crystallization over time [3]. |
| Salt Formation | Modifies the drug into a salt form, which typically has higher aqueous solubility [2]. | Dependent on the ionizable groups present in the molecule. |
| Complexation | Uses agents like cyclodextrins to form inclusion complexes with the drug molecule [2]. | Can increase apparent solubility and stability. |
| Use of Surfactants | Reduces interfacial tension, aiding wetting and dissolution [2]. | Concentration must be above the critical micelle concentration (CMC); can interfere with some biological assays [2] [4]. |
| Cosolvency | Uses a water-miscible organic solvent (e.g., ethanol, PEG) to enhance solubility [2]. | Can be effective for in vitro assays; must ensure biocompatibility in cellular or enzymatic tests. |
When you encounter a solubility issue, follow this logical pathway to diagnose and address the problem. The diagram below outlines the key steps and decision points.
Here are detailed methodologies for two critical techniques mentioned in the workflow.
This is fundamental for quantifying the problem and tracking improvement.
This is a highly effective method for solubility enhancement.
Since a direct guide isn't available, the following workflow outlines a logical, step-by-step approach to pinpoint the source of identification errors. You can use this as a foundation for your troubleshooting articles.
Based on the troubleshooting workflow, here are potential issues and methodological checks for each stage. You can format these into detailed FAQs for your support center.
| Error Category | Potential Causes | Methodological Checks & Solutions |
|---|---|---|
| Chromatographic Issues | Co-elution of compounds; degraded column; suboptimal mobile phase. | Run a purity check on standards; use a longer gradient for separation; try a different column chemistry (e.g., C18 vs. HILIC). |
| Spectral Ambiguity (MS) | Low signal-to-noise; incorrect fragmentation interpretation; isobaric interference. | Concentrate the sample; include a blank control; compare MS/MS spectrum with a validated reference library. |
| Spectral Ambiguity (NMR) | Solvent peak interference; impurity peaks; incorrect peak integration. | Use deuterated solvents consistently; carefully interpret 2D NMR (e.g., COSY, HMBC) to confirm molecular connectivity. |
| Data & Reference Issues | Incorrect or degraded reference standard; software mis-calibration. | Source certified reference materials; regularly calibrate instruments with standard protocols. |
To minimize future identification errors, your support center should encourage researchers to adopt these rigorous practices:
The table below addresses common issues you might encounter when evaluating this compound's activity in cell-based assays.
| Problem & Phenomenon | Possible Causes | Recommended Solutions & Optimization |
|---|
| Weak or No Activity Unexpectedly low inhibition in viability or signaling assays. | - Low solubility/bioavailability: Poor dissolution in assay buffer.
This protocol adapts the Alamar Blue assay optimization to minimize compound interference, a common issue with natural products [1].
Since flavonoids like this compound often modulate key oncogenic pathways, investigating their effect on the MAPK signaling pathway is highly relevant [2].
The diagram below illustrates the core MAPK signaling pathway, a common target for flavonoids. You can investigate whether this compound exerts its effects by modulating this pathway [2] [3].
Q1: What is a recommended starting concentration range for this compound in initial cell-based assays?
Q2: How can I confirm that an observed effect is due to the intended mechanism and not general cytotoxicity?
Q3: My this compound appears to precipitate in the aqueous assay buffer. How can I improve its solubility?
Q4: Why is it important to study the effect of this compound on pathways like MAPK?
This compound is an auronol, a type of flavonoid derivative. Recent studies focus on its production through the bioconversion of flavanonols like aromadendrin [1].
The diagram below illustrates the biosynthetic pathway and the central role of the ErCHI enzyme in this compound production, which is key to understanding purification challenges.
A key finding is that the conversion of aromadendrin to this compound by the Eubacterium ramulus chalcone isomerase (ErCHI) can be inhibited by the presence of its biosynthetic precursor, naringenin. One study noted that naringenin can block the active site of ErCHI, reducing the conversion yield of (+)-aromadendrin to this compound to 84% [1]. This competition is a critical factor during purification from complex mixtures.
While specific data for this compound is scarce, the following table applies universal chromatography principles to common problems you might encounter.
| Problem & Phenomenon | Primary Root Cause | Recommended Solution |
|---|
| Poor Peak Shape (Tailing) [2]: Asymmetric peaks with a trailing edge. | Chemical Causes: Non-linear retention behavior (mass overload); undesirable secondary interactions with stationary phase. Physical Causes: Dead volumes in system connections; channeling in column bed [2]. | For chemical issues: Reduce sample load; adjust mobile phase (e.g., pH, additive). For physical issues: Check and re-make all fittings to eliminate dead volume; replace damaged column [2]. | | Poor Peak Shape (Fronting) [2]: Asymmetric peaks with a leading edge. | Chemical Causes: Non-linear retention behavior under overload conditions. Physical Causes: Channeling in the particle bed from a poorly packed or degraded column [2]. | Reduce the mass of analyte injected. If the shape improves, modify the method to inject less or change chromatographic conditions. If the problem persists, replace the column [2]. | | Poor Recovery [1]: Low yield of the target compound after chromatography. | Adsorption/Loss: Compound may be strongly adsorbing to surfaces (e.g., glass, active sites in stationary phase). Instability: Compound may degrade during the process [1]. | Use plastic vials and containers to prevent adsorption. Add modifiers to the mobile phase. Minimize processing time. Note: Auronols like alphitonin are reported to be unstable in culture medium, which may extend to certain LC conditions [1]. | | Inconsistent Results Between Runs | Uncontrolled Variables: Changing multiple parameters simultaneously. Contamination: Carryover from previous runs or contaminated solvents [3]. | Adhere to a core troubleshooting principle: change only one thing at a time [3]. This isolates the actual cause of the problem. Implement a rigorous cleaning and flushing protocol between runs [3]. |
This standard protocol is a starting point for purifying compounds like this compound based on polarity [4].
This protocol is crucial for obtaining high-quality Mass Spectrometry (MS) data, which is often needed for structural confirmation. It outlines steps to minimize sodium/potassium adducts that complicate spectra, a common issue in oligonucleotide and potentially other natural product analyses [3].
The following table summarizes the biological activities and key data for several well-researched flavonoids. Please note that maesopsin is not included due to a lack of data in the search results.
| Flavonoid | Class | Key Biological Activities (Experimental Evidence) | Model System (Example) | Key Molecular Targets / Pathways | Notable Quantitative Findings |
|---|---|---|---|---|---|
| Quercetin [1] [2] | Flavonol | Antioxidant, Anti-inflammatory, Cardioprotective, Antiviral | Rat model of Traumatic Cardiac Injury (TCI) [2] | NF-κB, Nrf2/ARE; Reduces MDA, IL-1 [2] | 40 mg/kg dose significantly reduced myocardial degeneration and MDA levels in rats [2]. |
| Kaempferol [3] [4] | Flavonol | Antimicrobial, Anticancer, Anti-inflammatory, Cardioprotective | In vitro (SK-ES-1 Ewing sarcoma cells) & mouse xenograft model [4] | miR-26b-5p/FAM98A axis, EGFR/PI3K/AKT/NF-κB pathway [4] | 20 mg/kg dose suppressed tumor growth in vivo; inhibited proliferation, migration, and invasion of SK-ES-1 cells in vitro [4]. |
| Epicatechin [5] | Flavan-3-ol | Neuroprotective, Antioxidant, Cognitive Enhancement | Meta-analysis of in vivo rodent studies [5] | Nrf2, SOD, CAT; Reduces TNF-α, IL-1β [5] | Significantly improved cognitive performance in Morris water maze tests and enhanced antioxidant defenses in rodents [5]. |
| Epigallocatechin Gallate (EGCG) [6] | Flavan-3-ol | Anticancer, Neuroprotective, Cardioprotective, Modulates Metabolism | Clinical trials on toxicity, cognition, and inflammation [6] | JAK/STAT, NF-κB, AKT, Notch pathways [6] | Clinical data shows potential liver injury at high doses (≥800 mg/day); effective in topical formulations for inflammation [6]. |
| Naringin / Hesperidin [7] | Flavanone | Antioxidant, Anti-inflammatory, Lipid-lowering, Intestinal-protective | In vitro studies & animal models of metabolic syndrome [7] | Pancreatic lipase activity, lipid metabolism, intestinal barrier function [7] | Extraction yields of 87.8%–98.9% achieved from citrus peel using subcritical water extraction [7]. |
To assist in your experimental design, here are methodologies from key studies on the flavonoids listed above.
Protocol 1: Evaluating Cardioprotective Effects in a Rat Trauma Model [2]
Protocol 2: Assessing Antitumor Mechanisms in Ewing Sarcoma Cells [4]
The diagram below illustrates a common anticancer pathway modulated by flavonoids like kaempferol, integrating mechanisms described across the search results [4] [8] [6].
The extensive data on flavonoids like quercetin and kaempferol highlights their potential as multi-target therapeutic agents. However, the absence of this compound in current literature indicates a significant research gap.
This compound is a phenolic compound that can be isolated from various plant sources, including Hoveniae Lignum and the leaves of Artocarpus tonkinensis [1] [2].
Research has highlighted several key biological activities, primarily focused on a major glycosylated component found in Artocarpus tonkinensis, This compound-4-O-β-D-glucoside (also referred to as TAT-2) [2] [3].
| Bioactivity | Observed Effect / Potential Mechanism | Relevant Context / Cell Lines |
|---|---|---|
| Anti-Arthritic / Immunosuppressive | Inhibits polarization and development of Th17 cells; downregulates pro-inflammatory cytokines (IL-17, IL-22, IL-6) [2]. | Collagen-Induced Arthritis (CIA) mouse model; CD4+ splenic T cells [2]. |
| Anti-Proliferative (Cancer) | Inhibits proliferation of Acute Myeloid Leukemia (AML) cells; modulates cancer-related genes (e.g., HMOX1, SRXN1, BCAS3) [3]. | OCI-AML cells; gene expression profiling [3]. |
| Inhibits Anaplastic Lymphoma Kinase (ALK) | Identified as an ALK inhibitor in enzymatic tests [4]. | In vitro enzymatic study; potential application in cancer therapy [4]. |
Since specific validation data for this compound is not available in the public domain, you will need to establish it experimentally. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for validating analytical procedures, which you should adapt for this compound [5] [6].
The table below outlines the core performance characteristics you will need to demonstrate for a quantitative method, such as an HPLC assay for this compound content.
| Validation Parameter | Definition & Purpose | Typical Experimental Approach (Example) |
|---|---|---|
| Specificity/Selectivity | Ability to accurately measure this compound in the presence of other components (impurities, matrix) [7]. | Analyze chromatograms of a sample to show baseline separation of this compound from other peaks. |
| Linearity | Ability to obtain test results proportional to this compound concentration [7]. | Prepare and analyze a series of this compound standard solutions (e.g., 5-8 concentrations). |
| Range | The interval between upper and lower this compound concentrations with demonstrated linearity, accuracy, and precision [7]. | Defined from the linearity study (e.g., 80-120% of the target concentration). |
| Accuracy | Closeness of agreement between the measured value and a reference true value for this compound [7]. | Spike a known amount of pure this compound into the sample matrix and calculate recovery (%). |
| Precision (Repeatability, Intermediate Precision) | Closeness of agreement between a series of measurements from multiple samplings [7]. | Repeatability: Analyze multiple preparations of a homogeneous sample in one day. Intermediate Precision: Perform the same analysis on a different day, with a different analyst/instrument. | | Limit of Detection (LOD) | Lowest this compound concentration that can be detected [7]. | Based on signal-to-noise ratio (e.g., 3:1) or standard deviation of the response. | | Limit of Quantitation (LOQ) | Lowest this compound concentration that can be quantified with acceptable accuracy and precision [7]. | Based on signal-to-noise ratio (e.g., 10:1) or standard deviation of the response. | | Robustness | Measure of method reliability during deliberate, small variations in method parameters [5]. | Test the effect of small changes (e.g., in HPLC column temperature, mobile phase pH, flow rate) on results. |
This general workflow visualizes the key stages of developing and validating an analytical method:
To build your comparison guide, you could consider the following approaches based on current trends and available data:
| Compound | Reported Bioactivities & Experimental Findings | Test System | Key Quantitative Data |
|---|
| Maesopsin | • Monoamine Oxidase (MAO) & Acetylcholinesterase (AChE) Inhibition [1] • Anti-Cancer Activity (Lung & Colon cancer cell lines) [1] | • In vitro enzyme assays • Human cancer cell lines (SPC-A-1, SK-LU-1, 95D, CL40, SW1417, LS1034, SW480) [1] | IC₅₀ (AChE): 10.42 µM [1] IC₅₀ (MAO-B): 14.97 µM [1] IC₅₀ (MAO-A): 34.07 µM [1] | | This compound 4-O-β-glucoside | • Anti-Cancer Activity [2] | • In vivo (Lewis Lung Carcinoma model in BALB/c mice) [2] | • Doses of 100 & 200 mg/kg body weight significantly inhibited tumor growth [2]. • No acute toxicity at 2000 mg/kg [2]. | | This compound-6-O-glucoside | • Antibacterial Activity (vs. Staphylococcus aureus) [3] • Anti-Proliferative Activity (vs. HeLa & A549 cell lines) [3] | • In vitro bacterial & cell line assays • In silico molecular docking with AgrA protein [3] | MIC (vs. S. aureus): Moderate activity [3] IC₅₀ (A549 cells): 242.52 μg/mL [3] IC₅₀ (HeLa cells): 226 μg/mL [3] | | Alphitonin (Taxifolin-derived Auronol) | • Antioxidant & Antidiabetic Properties (more efficient than quercetin in studies) [4] | • In vitro assays & heterologous biosynthesis [4] | Information on specific potency values for direct comparison is not provided in the search results. |
For research and development purposes, the methodologies behind the key findings are crucial. Below is a summary of the experimental protocols from the cited studies.
This study employed a combination of in vitro and in silico techniques to profile this compound's activity [1].
The anti-tumor efficacy of this compound 4-O-β-glucoside was confirmed in a live animal model [2].
This compound is biosynthetically related to other flavonoids. The following diagram illustrates its production pathway from precursor molecules, which is also useful for understanding its structural analogs.
The diagram shows that:
When interpreting these results, you should consider the following limitations:
| Compound Name | Biological Activity | Experimental Model | Key Quantitative Results (Dosage & Efficacy) | Proposed Mechanism / Target |
|---|---|---|---|---|
| Maesopsin-6-O-glucoside (from Limoniastrum monopetalum) | Antibacterial [1] | In vitro against pathogenic bacteria | MIC: 62.5 µg/mL (vs. E. coli), 78.12 µg/mL (vs. E. faecalis) [1] | Strong interaction with AgrA protein of S. aureus (per in silico study) [1] |
| Antiproliferative [1] | In vitro against Hela (cervical adenocarcinoma) and A549 (lung carcinoma) cell lines | IC₅₀: 226 µg/mL (Hela), 242.52 µg/mL (A549) [1] | Not specified in the source. | |
| This compound (isolated compound) | Anaplastic Lymphoma Kinase (ALK) Inhibition [2] | In vitro enzymatic assay | IC₅₀: 9.141 ± 0.301 µM [2] | Identified as an ALK inhibitor through in vitro and in silico studies [2]. |
| This compound 4-O-β-D-glucoside (from Artocarpus tonkinensis) | Antiproliferative [3] | In vitro against OCi-Aml (acute myeloid leukemia) cells | Inhibited cell growth via suppression of proliferation, not by inducing cell death [3]. | Up-regulation of genes HMOX1, SRXN1, and BCAS3 [3]. |
A visualization of the general workflow for obtaining and evaluating this compound from plant sources, as reflected in these studies, can be summarized as follows:
For researchers looking to replicate or design studies based on this work, here are the key methodologies cited in the literature.
While the current search results do not reveal specific studies on the synergistic effects of this compound, the documented activities provide a strong starting point. Future research could be directed toward:
Here are the core experimental protocols and quantitative metrics you can use to establish a reliable docking study, based on validation approaches from recent research.
| Validation Method | Experimental Protocol | Key Quantitative Metrics | Purpose & Interpretation |
|---|
| Redocking & RMSD [1] | 1. Extract native ligand from protein crystal structure (e.g., PDB: 5HK2). 2. Re-dock ligand into the prepared binding site. 3. Compare docked pose with crystallographic pose. | Heavy Atom RMSD • ≤ 2.0 Å: Protocol is reliable for reproducing native binding mode [1]. | Validates the docking protocol's accuracy in reproducing experimentally observed binding conformations. | | Scoring Function Correlation [1] | 1. Dock a series of ligands with known experimental binding affinities (Ki or IC50). 2. Calculate docking scores (e.g., GScore, Vina Score). 3. Perform linear regression between scores and pKi/pIC50. | Coefficient of Determination (R²) • R² = 0.77: Good correlation between computed scores and experimental affinity [1]. | Assesses the docking program's ability to rank compounds correctly by their binding strength, not just find a pose. | | Integration with MD Simulations [2] | 1. Take the best docking pose for a ligand. 2. Solvate the complex in a water box and neutralize with ions. 3. Run a molecular dynamics simulation (e.g., for 20-100 ns). 4. Analyze the trajectory. | Root Mean Square Deviation (RMSD): Complex stability. Root Mean Square Fluctuation (RMSF): Ligand and residue flexibility. Lower RMSF at the binding site indicates a more stable complex [2]. | Confirms the stability of the docked complex under dynamic, near-physiological conditions and refines the binding mode. |
The validation methods can be integrated into a logical workflow for your project, as shown in the following diagram.
To apply these frameworks for this compound, here are practical steps and tools based on the research:
The table below summarizes key quantitative findings from various studies to allow for direct comparison.
| Biological Activity / Property | Experimental Model / System | Quantitative Result | Key Experimental Protocol Details |
|---|---|---|---|
| Enzyme Inhibition [1] | In vitro assay (AChE) | IC₅₀ = 10.42 µM | Enzyme inhibition measured via colorimetric or fluorometric assays. |
| Enzyme Inhibition [1] | In vitro assay (MAO-B) | IC₅₀ = 14.97 µM | Enzyme inhibition measured via colorimetric or fluorometric assays. |
| Enzyme Inhibition [1] | In vitro assay (MAO-A) | IC₅₀ = 34.07 µM | Enzyme inhibition measured via colorimetric or fluorometric assays. |
| Anticancer Activity [1] | Human lung cancer cell line (SPC-A-1) | IC₅₀ = 226 µg/mL | Cell viability assessed using MTT assay after 24-72 hours of treatment. |
| Anticancer Activity [1] | Human lung cancer cell line (A549) | IC₅₀ = 242.52 µg/mL | Cell viability assessed using MTT assay after 24-72 hours of treatment. |
| Biosynthesis (Conversion) [2] | E. ramulus CHI enzyme on (+)-aromadendrin | 38.1% conversion to this compound | Feeding experiment; conversion monitored by LC-MS/MS. |
| Biosynthesis (De novo) [2] | Co-culture of S. albidoflavus and E. coli | 1.9 mg/L alphitonin (taxifolin-derived auronol) | Co-culture strategy to overcome instability; production measured by LC-MS/MS. |
For a deeper understanding of the experimental context, here are the methodologies behind some of the key findings.
To clarify the origin and proposed mechanisms of action of this compound, the following diagrams illustrate the biosynthetic pathway and its key molecular interactions.
Diagram 1: Biosynthesis pathway from the flavanone naringenin to this compound [2]. The key enzymatic steps are shown, including the conversion efficiency achieved through precursor feeding.
Diagram 2: Overview of this compound's investigated biological activities, including enzyme inhibition, anti-cancer effects, and potential anti-virulence properties [1] [3].
When planning research on this compound, consider these factors that impact reproducibility:
Although not for maesopsin, one study provides a robust model for how such validation is conducted. The following table summarizes the key parameters from a cross-laboratory validation of the OncoScan FFPE Assay, a genomic tool for tumor profiling [1].
| Validation Parameter | Experimental Design & Methodology | Key Quantitative Results |
|---|---|---|
| Sample Preparation | 162 Formalin-Fixed Paraffin-Embedded (FFPE) samples from 6 tumor types were analyzed in triplicate across 3 independent labs. DNA was extracted using a QIAamp kit and quantified via PicoGreen assay [1]. | Input DNA: ≤ 80 ng per analysis [1]. |
| Data Reproducibility | Copy number (CN) and loss of heterozygosity (LOH) profiles were compared across the three testing sites [1]. | Average agreement between sites: > 95% [1]. |
| Somatic Mutation (SM) Concordance | Somatic mutation calls from the OncoScan assay were compared both between sites and against pre-validated data from orthogonal technologies (e.g., pyrosequencing/Sanger sequencing) [1]. | Agreement with orthogonal tech: > 90% Concordance between sites: ~ 97% [1]. |
The workflow for this validation study can be visualized as follows:
Visualization of the cross-laboratory validation workflow for the OncoScan assay, illustrating the process from sample preparation to final data comparison.
Based on the methodology of the cited study, here are the core components you would need to design a cross-laboratory validation for a compound like this compound:
Environmental Hazard